Product packaging for 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole(Cat. No.:CAS No. 19542-05-3)

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

Número de catálogo: B092946
Número CAS: 19542-05-3
Peso molecular: 380.03 g/mol
Clave InChI: HGPVZVIPOXMTJD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C14H8Br2N2O and its molecular weight is 380.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8Br2N2O B092946 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole CAS No. 19542-05-3

Propiedades

IUPAC Name

2,5-bis(4-bromophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2N2O/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPVZVIPOXMTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941312
Record name 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19542-05-3
Record name 19542-05-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90297
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole, a key intermediate in the development of novel materials and potential therapeutic agents. This document details the prevalent synthetic methodologies, experimental protocols, and relevant chemical data.

Introduction

This compound is a diaryl-substituted heterocyclic compound featuring a central 1,3,4-oxadiazole ring flanked by two 4-bromophenyl groups.[1] Its molecular formula is C₁₄H₈Br₂N₂O, and it has a molecular weight of 380.03 g/mol .[1] This compound's robust structure and the presence of reactive bromine atoms make it a valuable building block in various fields. In materials science, it serves as a precursor for porous organic-inorganic polymers and as a component in organic light-emitting diodes (OLEDs) due to the electron-deficient nature of the oxadiazole core.[1] In medicinal chemistry, the 1,3,4-oxadiazole scaffold is a known pharmacophore, and this specific derivative is explored for the development of new therapeutic agents.[2]

Synthetic Pathways

The most common and well-established method for the synthesis of this compound is a two-step process. This involves the initial formation of N,N'-bis(4-bromobenzoyl)hydrazine from 4-bromobenzoyl chloride and hydrazine hydrate, followed by a cyclodehydration reaction to form the final oxadiazole ring.

Synthesis_Pathway cluster_step1 Step 1: Formation of Diacylhydrazine Intermediate cluster_step2 Step 2: Cyclodehydration 4-bromobenzoyl_chloride 4-bromobenzoyl chloride hydrazine_hydrate Hydrazine Hydrate diacylhydrazine N,N'-Bis(4-bromobenzoyl)hydrazine diacylhydrazine_step2 N,N'-Bis(4-bromobenzoyl)hydrazine final_product This compound

An alternative approach involves a one-pot synthesis from carboxylic acids, which can streamline the process. Furthermore, various dehydrating agents other than phosphorus oxychloride (POCl₃) have been reported for the cyclization step, including polyphosphoric acid (PPA) and trifluoromethanesulfonic anhydride.[3]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound.

Two-Step Synthesis via Diacylhydrazine Intermediate

This is the most widely employed method.[1][4]

Step 1: Synthesis of N,N'-Bis(4-bromobenzoyl)hydrazine

  • In a reaction vessel, dissolve equimolar quantities of 4-bromobenzoyl chloride and hydrazine hydrate in a suitable anhydrous solvent such as chloroform or dichloromethane.

  • Add triethylamine (TEA) as an acid scavenger to the reaction mixture.

  • Maintain the reaction temperature at 0–5°C to minimize the formation of side products.

  • Stir the mixture for a designated period, typically a few hours, during which a white precipitate of N,N'-bis(4-bromobenzoyl)hydrazine will form.

  • Collect the precipitate by filtration, wash it with a suitable solvent to remove impurities, and dry it thoroughly.

Step 2: Cyclization to this compound

  • Place the dried N,N'-bis(4-bromobenzoyl)hydrazine in a round-bottom flask.

  • Add an excess of phosphorus oxychloride (POCl₃), typically 3–5 equivalents, which acts as both the solvent and the dehydrating agent.

  • Reflux the reaction mixture for 4–6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • The solid product, this compound, will precipitate out.

  • Collect the solid by filtration, wash it thoroughly with water until the filtrate is neutral, and then dry it.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization start Start Materials: 4-bromobenzoyl chloride Hydrazine Hydrate reaction1 Step 1: Diacylhydrazine Formation (TEA, 0-5°C) start->reaction1 intermediate N,N'-Bis(4-bromobenzoyl)hydrazine reaction1->intermediate reaction2 Step 2: Cyclodehydration (POCl₃, Reflux) intermediate->reaction2 quenching Quenching with Ice reaction2->quenching crude_product Crude Product filtration Filtration & Washing crude_product->filtration quenching->crude_product recrystallization Recrystallization filtration->recrystallization final_product Pure this compound recrystallization->final_product characterization Characterization (NMR, IR, MS) final_product->characterization

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Compound Starting Materials Reaction Conditions Yield (%) Reference
This compound4-bromobenzoyl chloride, Hydrazine hydratePOCl₃, RefluxExcellent[4]
This compound4-bromophenylacetic acid hydrazideDMSO, Reflux; Zn/CaCl₂65[1]
Property Value Reference
Molecular Formula C₁₄H₈Br₂N₂O[1]
Molecular Weight 380.03 g/mol [1]
CAS Number 19542-05-3[1][5]
Appearance Solid
Purity 95% (commercially available)[5]

Characterization

The structure and purity of the synthesized this compound are typically confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure and the arrangement of protons and carbon atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, particularly the C=N and C-O-C stretching vibrations of the oxadiazole ring.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to confirm its elemental composition.

  • Elemental Analysis: This technique provides the percentage composition of the elements (C, H, N, Br) in the final product.

Conclusion

The synthesis of this compound is a well-documented process, with the two-step cyclodehydration of N,N'-bis(4-bromobenzoyl)hydrazine being the most reliable and high-yielding method. This guide provides the necessary details for researchers to replicate this synthesis and utilize the resulting compound in their respective fields of study, from advanced materials to the development of novel pharmaceuticals. The provided protocols and data serve as a solid foundation for further research and application of this versatile chemical entity.

References

An In-depth Technical Guide to 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 19542-05-3

This technical guide provides a comprehensive overview of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole, a key intermediate in the fields of materials science and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its structure, properties, synthesis, and applications.

Core Compound Structure and Properties

This compound is a symmetrical aromatic compound featuring a central 1,3,4-oxadiazole ring flanked by two 4-bromophenyl substituents.[1] This structure imparts high thermal stability and specific electronic properties, making it a valuable building block in organic synthesis.[1] The electron-deficient nature of the oxadiazole core and the reactive bromine atoms on the phenyl rings are key to its utility.[1]

The chemical structure is as follows:

Chemical structure of this compound

Data Presentation: Physicochemical and Spectroscopic Properties

Quantitative data for the core compound and its derivatives are summarized below. Due to the high degree of symmetry in this compound, its NMR spectra are relatively simple and interpretable.[1]

PropertyValueReference
CAS Number 19542-05-3[1]
Molecular Formula C₁₄H₈Br₂N₂O[2]
Molecular Weight 380.04 g/mol [2]
¹H NMR (500 MHz, CDCl₃) δ 8.17 (d, J=10.0 Hz, 4H), 7.75 (d, J=10.0 Hz, 4H)[3]
Appearance Light yellow solid[3]
Melting Point >300 °C[3]

Note: Spectroscopic and physical properties for the parent compound are not extensively reported in the literature; the data presented is for a structurally analogous compound and from supplier specifications.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in cross-coupling reactions are provided below.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the cyclodehydration of an N,N'-diacylhydrazine intermediate.

Step 1: Synthesis of N,N'-Bis(4-bromobenzoyl)hydrazine

  • In a round-bottom flask placed in an ice bath, dissolve hydrazine hydrate (0.05 mol) and triethylamine (0.10 mol) in 100 mL of chloroform with magnetic stirring.

  • Slowly add a solution of 4-bromobenzoyl chloride (0.10 mol) dissolved in 100 mL of chloroform to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4 hours.

  • The resulting white precipitate, N,N'-Bis(4-bromobenzoyl)hydrazine, is collected by filtration.

Step 2: Cyclization to this compound

  • Suspend the N,N'-Bis(4-bromobenzoyl)hydrazine from Step 1 in toluene.

  • Add phosphorus oxychloride (POCl₃) to the suspension.

  • Reflux the mixture for 11 hours.

  • After cooling, the product is isolated to yield this compound.

Suzuki Cross-Coupling Reaction for Derivative Synthesis

The bromine atoms on the phenyl rings serve as versatile handles for creating new carbon-carbon bonds via palladium-catalyzed Suzuki cross-coupling reactions.[1] This allows for the synthesis of a wide range of conjugated molecules with tunable optical and electronic properties.

General Protocol:

  • In a reaction vessel, combine this compound (1.00 mmol), the desired arylboronic acid (2.50 mmol), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol).

  • Add a suitable base, such as potassium carbonate, and a phase-transfer catalyst if required.

  • The reaction is typically conducted in a two-phase solvent system (e.g., toluene/water) and heated under reflux for 2-10 hours.

  • Upon completion, the organic layer is separated, dried, and the solvent is evaporated.

  • The crude product is then purified by column chromatography or recrystallization to yield the symmetrically substituted 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole derivative.

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows related to this compound.

Synthesis_Workflow cluster_step1 Step 1: Hydrazine Formation cluster_step2 Step 2: Cyclization 4-bromobenzoyl_chloride 4-bromobenzoyl chloride reaction1 Reaction with Triethylamine in Chloroform 4-bromobenzoyl_chloride->reaction1 hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->reaction1 diacylhydrazine N,N'-Bis(4-bromobenzoyl)hydrazine reaction1->diacylhydrazine reaction2 Reflux in Toluene diacylhydrazine->reaction2 POCl3 Phosphorus Oxychloride POCl3->reaction2 final_product 2,5-Bis(4-bromophenyl) -1,3,4-oxadiazole reaction2->final_product

Synthesis workflow for this compound.

Suzuki_Coupling_Workflow start_material 2,5-Bis(4-bromophenyl) -1,3,4-oxadiazole reaction_mixture Reaction Mixture in Solvent start_material->reaction_mixture boronic_acid Arylboronic Acid boronic_acid->reaction_mixture catalyst Pd(PPh₃)₄ Catalyst + Base catalyst->reaction_mixture heating Heating / Reflux (2-10 hours) reaction_mixture->heating workup Workup & Purification (Extraction, Chromatography) heating->workup final_derivative Symmetrically Substituted 2,5-Bis(4-arylphenyl)-1,3,4-oxadiazole workup->final_derivative

Experimental workflow for Suzuki cross-coupling reaction.

Applications in Drug Development and Materials Science

The 1,3,4-oxadiazole core is a recognized pharmacophore and a bioisostere for amide and ester groups, which can enhance the metabolic stability of drug candidates.[1] Derivatives of 1,3,4-oxadiazoles have demonstrated a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

In materials science, the high thermal and chemical stability of the 1,3,4-oxadiazole ring, combined with its electron-deficient character, makes it an excellent component for electron-transporting materials.[1] Consequently, 2,5-diaryl-1,3,4-oxadiazoles are extensively utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs) to improve device efficiency and performance.[1] The photophysical properties, such as absorption and emission spectra, can be fine-tuned by modifying the substituents on the phenyl rings through reactions like the Suzuki coupling.[1]

References

An In-depth Technical Guide to 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive review of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole, a key intermediate in the fields of materials science and medicinal chemistry. The document details its synthesis, physicochemical properties, and significant reactivity, with a focus on its application as a precursor for advanced organic materials and as a scaffold for pharmacologically active compounds. This guide consolidates quantitative data into structured tables, provides detailed experimental protocols for its synthesis and derivatization, and utilizes graphical diagrams to illustrate key chemical pathways and relationships, serving as an essential resource for researchers, scientists, and professionals in drug development.

Introduction

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. This moiety is a privileged scaffold in both materials science and pharmaceutical chemistry due to its high thermal and chemical stability, and its unique electronic properties.[1] The electron-deficient nature of the 1,3,4-oxadiazole ring makes it an excellent component for electron-transporting materials, which are crucial for the development of organic electronic devices like organic light-emitting diodes (OLEDs).[1] In medicinal chemistry, the 1,3,4-oxadiazole core is recognized as an important pharmacophore and a bioisostere of amide and ester groups, offering potential improvements in pharmacokinetic properties such as metabolic stability.[1][2] Derivatives of 1,3,4-oxadiazole have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][3][4]

This compound is a symmetrical molecule featuring this key heterocyclic core flanked by two 4-bromophenyl groups. The phenyl rings extend the conjugation of the system, influencing its photophysical characteristics, while the bromine atoms serve as highly versatile reactive sites for further chemical modifications, particularly through palladium-catalyzed cross-coupling reactions.[1] This synthetic versatility allows for the creation of complex, conjugated molecules with tailored properties, making this compound a valuable building block for novel functional materials and potential therapeutic agents.[1][5]

Synthesis and Reactivity

The primary route for synthesizing this compound involves a two-step process starting from commercially available 4-bromobenzoyl chloride.[6] The process is initiated by the reaction of the acid chloride with hydrazine hydrate to form the N,N'-diacylhydrazine intermediate, which is subsequently cyclized to the desired 1,3,4-oxadiazole.[6]

Synthesis Workflow

The logical flow for the most common synthesis method is outlined below.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product A 4-Bromobenzoyl Chloride (1) C 1,2-Bis(4-bromobenzoyl)hydrazine (2) A->C TEA, CHCl3, rt, 4h B Hydrazine Hydrate B->C D This compound (3) C->D POCl3, Toluene, reflux, 11h

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the methodology described by S. Kowalska et al.[6]

Step 1: Synthesis of 1,2-Bis(4-bromobenzoyl)hydrazine (2)

  • Dissolve 4-bromobenzoyl chloride (1) in chloroform (CHCl₃).

  • Add triethylamine (TEA) to the solution to act as a base.

  • Slowly add hydrazine hydrate (N₂H₄·H₂O) to the mixture.

  • Stir the reaction mixture at room temperature for 4 hours.

  • After the reaction is complete, filter the resulting precipitate, wash with water, and dry to obtain the N,N'-diacylhydrazine intermediate (2).

Step 2: Cyclodehydration to this compound (3)

  • Suspend the dried 1,2-Bis(4-bromobenzoyl)hydrazine (2) in toluene.

  • Add phosphorus oxychloride (POCl₃) to the suspension, which acts as the dehydrating and cyclizing agent.

  • Reflux the mixture for 11 hours.

  • After cooling, pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Filter the resulting solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/chloroform) to yield the pure product (3).

Reactivity and Derivatization

The bromine atoms on the phenyl rings are the key to the synthetic utility of this molecule. They act as reactive handles for introducing further chemical diversity through various cross-coupling reactions.[1] This allows for the construction of larger, π-conjugated systems with tailored electronic and photophysical properties.

G cluster_reactions Key Derivatization Reactions cluster_products Resulting Derivatives A 2,5-Bis(4-bromophenyl) -1,3,4-oxadiazole B Suzuki-Miyaura Cross-Coupling A->B Arylboronic Acid, Pd(PPh3)4 C Miyaura Borylation A->C B2(pin)2, Pd(dppf)2Cl2 D Symmetrically Substituted 2,5-Bis(4-arylphenyl) -1,3,4-oxadiazoles B->D E Bis(pinacolato)diboron Adducts C->E

Caption: Key reactivity pathways for derivatization.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This is a general protocol based on the synthesis of symmetrically substituted derivatives.[5][6]

  • To a reaction vessel, add this compound (1.00 mmol), the desired arylboronic acid (2.50 mmol), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • Add a base, such as potassium carbonate (K₂CO₃), and a phase-transfer catalyst.

  • Add the solvent system (e.g., toluene/water).

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature ranging from 80°C to 130°C for 2-10 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole derivative.

Physicochemical Properties

The structural and electronic properties of this compound have been characterized using various analytical techniques.

Table 1: General Properties

Property Value Reference
CAS Number 19542-05-3 [1][7][8]
Molecular Formula C₁₄H₈Br₂N₂O [8][9]
Molecular Weight 380.03 g/mol [1]
IUPAC Name This compound [8]

| Appearance | Solid | - |

Table 2: Spectroscopic Data

Technique Characteristic Peaks / Shifts Interpretation Reference
¹H NMR Doublets in the aromatic region (δ 7.5-8.5 ppm) Due to the symmetrical nature of the molecule, the protons on the two identical 4-bromophenyl groups are chemically equivalent, resulting in a simple spectrum.[1] [1][10]
¹³C NMR Aromatic carbons, signal for C2/C5 of oxadiazole ring (~164 ppm) Confirms the carbon skeleton and the presence of the oxadiazole core.[6] [6][10]
FT-IR (cm⁻¹) 1600 - 1685 C=N Stretching (Oxadiazole Ring) [1]
1470 - 1570 C=C Stretching (Aromatic Ring) [1]

| | 1040 - 1175 | C-O-C Stretching (Oxadiazole Ring) |[1] |

Table 3: Representative Crystallographic Data No specific single-crystal X-ray structure for the title compound was found. This data is based on a closely related structure, 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole, and is representative of expected values.[10]

ParameterExpected Value / Type
Crystal System Monoclinic
Space Group P2₁/c or similar
Key Structural Features - The central 1,3,4-oxadiazole ring is expected to be essentially planar.[1] - The two 4-bromophenyl rings are likely twisted relative to the plane of the oxadiazole ring.[1] - Intermolecular interactions such as halogen bonding (Br···N or Br···O) and π–π stacking are anticipated to stabilize the crystal lattice.[1]

Applications

The unique structure of this compound makes it a versatile platform for developing new technologies and therapies.

G cluster_core Core Compound & Features cluster_apps Application Pathways cluster_details Specific Uses A 2,5-Bis(4-bromophenyl) -1,3,4-oxadiazole F1 Electron-Deficient Oxadiazole Core A->F1 F2 Reactive Bromine Sites (Br) A->F2 B Materials Science F1->B Enables Electron Transport Properties F2->B Synthesis of Conjugated Polymers C Medicinal Chemistry F2->C Derivatization to Bioactive Molecules D Precursor for OLEDs (Electron Transport Layers) B->D E Scaffold for Pharmacologically Active Compounds C->E

Caption: Logical pathways from molecular features to applications.

Materials Science

The electron-deficient 1,3,4-oxadiazole core imparts excellent electron-transporting properties to its derivatives.[1] Consequently, 2,5-diaryl-1,3,4-oxadiazoles are extensively utilized in the fabrication of OLEDs, where they function as efficient electron-transporting and hole-blocking layers.[1] By using this compound as a starting material, researchers can synthesize a wide variety of extended π-conjugated systems via Suzuki coupling.[5][6] These new materials exhibit tunable photophysical properties, including strong absorption and high fluorescence quantum yields, which are desirable for optoelectronic applications.[5][11]

Table 4: Photophysical Properties of Symmetrically Substituted Derivatives Data for 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole derivatives synthesized from the title compound.[5]

Terminal Aryl GroupAbsorption λmax (nm) (in CH₂Cl₂)Emission λmax (nm) (in CH₂Cl₂)
2-Thienyl352400, 422
3-Thienyl344398, 420
2-Furyl345390, 411
3-Furyl333388, 410
Phenyl338392, 413
Medicinal Chemistry

The 1,3,4-oxadiazole scaffold is present in several commercially available drugs, including the antiretroviral agent Raltegravir.[1] The ring system is often used as a bioisostere for amide or ester functionalities to improve a drug candidate's metabolic stability and pharmacokinetic profile.[1] While this compound itself is not typically the final active compound, it serves as a valuable intermediate for synthesizing libraries of derivatives for biological screening. The bromine atoms can be replaced with various functional groups to explore structure-activity relationships (SAR).

Table 5: Biological Activity of Related 1,3,4-Oxadiazole Derivatives

Compound Class Biological Activity Target / Mechanism Reference
Quinoline-1,3,4-oxadiazole hybrids Anticancer (HepG2, MCF-7) Antiproliferative [12]
Quinoline-oxadiazole hybrids Antimicrobial DNA Gyrase Inhibition [12]
2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazoles Anti-inflammatory In vivo reduction of paw swelling [13][14]

| Various 2,5-disubstituted-1,3,4-oxadiazoles | Antibacterial, Antifungal, Analgesic | Broad Spectrum |[2][3][4] |

Conclusion

This compound is a synthetically accessible and highly versatile chemical building block. Its robust and electronically distinct 1,3,4-oxadiazole core, combined with the reactivity of its terminal bromine atoms, provides a powerful platform for innovation in both materials science and drug discovery. As a precursor to high-performance electron-transporting materials for OLEDs and other organic electronics, its importance is well-established. In parallel, its utility as a scaffold for generating diverse libraries of compounds for pharmacological screening continues to offer promising avenues for the development of new therapeutic agents. Future research will likely focus on expanding the range of derivatization reactions, exploring novel applications in areas like organic photovoltaics and chemical sensing, and conducting more extensive biological evaluations of its complex derivatives.

References

Spectroscopic and Synthetic Profile of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole, a key intermediate in the development of advanced organic materials and potential therapeutic agents. The symmetrical nature of this diaryl-1,3,4-oxadiazole derivative simplifies its spectral characteristics, making it an ideal model for structure-property relationship studies. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show a characteristic AA'BB' system for the aromatic protons of the two equivalent 4-bromophenyl rings.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.90 - 8.10Doublet4HProtons ortho to the oxadiazole ring
~7.70 - 7.90Doublet4HProtons meta to the oxadiazole ring

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum will reflect the molecular symmetry, showing only four signals for the aromatic carbons and one for the oxadiazole ring carbons.

Chemical Shift (δ) ppmAssignment
~164C2 and C5 of the oxadiazole ring
~132Quaternary carbon of the phenyl ring attached to the oxadiazole
~129CH carbons of the phenyl ring ortho to the oxadiazole
~128CH carbons of the phenyl ring meta to the oxadiazole
~125Quaternary carbon of the phenyl ring attached to Bromine
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretching
~1610StrongC=N stretching of the oxadiazole ring
~1550StrongC=C aromatic ring stretching
~1250StrongC-O-C stretching of the oxadiazole ring
~1070StrongC-Br stretching
~830Strongp-disubstituted benzene ring C-H out-of-plane bending
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two bromine atoms.

m/zRelative IntensityAssignment
382~50%[M+4]⁺
380~100%[M+2]⁺
378~50%[M]⁺

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 4-bromobenzoyl chloride.[1]

Step 1: Synthesis of N,N'-bis(4-bromobenzoyl)hydrazine
  • To a solution of hydrazine hydrate in a suitable solvent such as chloroform, triethylamine is added as a base.

  • 4-bromobenzoyl chloride (2 equivalents) is then added dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred for approximately 4 hours.

  • The resulting precipitate of N,N'-bis(4-bromobenzoyl)hydrazine is collected by filtration, washed, and dried.

Step 2: Cyclization to this compound
  • The N,N'-bis(4-bromobenzoyl)hydrazine obtained from the previous step is suspended in a non-polar solvent like toluene.

  • Phosphorus oxychloride (POCl₃) is added as a dehydrating and cyclizing agent.

  • The reaction mixture is heated under reflux for about 11 hours.

  • After cooling, the reaction mixture is carefully poured into ice water.

  • The precipitated solid, this compound, is filtered, washed thoroughly with water, and then recrystallized from an appropriate solvent to yield the pure product.

Workflow and Logical Relationships

The synthesis of this compound follows a straightforward and logical progression from readily available starting materials. This workflow is visualized in the following diagram.

Synthesis_Workflow Synthesis Workflow of this compound cluster_start Starting Materials cluster_step1 Step 1: Acylation cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_product Final Product 4-bromobenzoyl_chloride 4-bromobenzoyl chloride acylation Reaction with Triethylamine in Chloroform at RT 4-bromobenzoyl_chloride->acylation hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->acylation intermediate N,N'-bis(4-bromobenzoyl)hydrazine acylation->intermediate cyclization Reflux with POCl₃ in Toluene intermediate->cyclization product This compound cyclization->product

Caption: Synthetic route for this compound.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the thermal stability and degradation profile of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole. The inherent stability of the 1,3,4-oxadiazole ring suggests that this compound possesses significant thermal resilience. This document outlines the expected thermal behavior based on related structures and provides detailed experimental protocols for its empirical determination.

Core Concepts: Thermal Stability of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This structural motif is known for its high thermal and chemical stability.[1] This stability is attributed to the aromaticity and the electron-deficient nature of the ring system. Consequently, derivatives of 1,3,4-oxadiazole are extensively utilized in materials science, particularly in applications requiring high-temperature tolerance, such as organic light-emitting diodes (OLEDs).

Quantitative Thermal Analysis

To determine the precise thermal stability and degradation profile of this compound, experimental techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. The following table summarizes the key parameters that would be obtained from such analyses.

ParameterDescriptionTypical TechniqueExpected Range for Aromatic Oxadiazoles
Decomposition Onset Temperature (Tonset) The temperature at which significant mass loss begins.TGA> 300 °C
Temperature at Maximum Decomposition Rate (Tmax) The temperature at which the rate of mass loss is highest.TGA/DTG> 350 °C
Melting Point (Tm) The temperature at which the compound transitions from a solid to a liquid state.DSCVariable, depends on crystal packing
Enthalpy of Fusion (ΔHfus) The amount of energy required to melt the compound.DSCVariable
Glass Transition Temperature (Tg) The temperature at which an amorphous solid transitions from a rigid to a more rubbery state (if applicable).DSCNot typically observed for crystalline small molecules

Experimental Protocols for Thermal Analysis

The following are detailed methodologies for conducting TGA and DSC experiments to characterize the thermal properties of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound degrades and to quantify the mass loss during decomposition.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place a small, accurately weighed sample (typically 3-5 mg) of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or argon for inert atmosphere analysis, or air for oxidative degradation studies.

    • Flow Rate: A typical flow rate is 20-50 mL/min.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes to ensure thermal stability.

      • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 800 °C).

  • Data Analysis:

    • Plot the mass of the sample as a function of temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of maximum decomposition rate (Tmax).

    • Determine the onset temperature of decomposition (Tonset) by extrapolating the baseline and the tangent of the steepest mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other phase transitions.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

  • Sample Preparation: Accurately weigh a small sample (typically 1-3 mg) of this compound into a clean DSC pan (e.g., aluminum) and hermetically seal it. Prepare an empty, sealed pan to be used as a reference.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or argon.

    • Flow Rate: A typical flow rate is 20-50 mL/min.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature below the expected melting point (e.g., 30 °C).

      • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the melting point.

      • Cool the sample back to the starting temperature at the same rate.

      • Perform a second heating cycle to observe any changes in thermal behavior after the initial melt.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

Logical Workflow for Thermal Characterization

The following diagram illustrates the logical workflow for a comprehensive thermal characterization of this compound.

Thermal_Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound TGA Thermogravimetric Analysis (TGA) Synthesis->TGA DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC TGA_Data TGA Curve (Mass vs. Temp) TGA->TGA_Data DSC_Data DSC Curve (Heat Flow vs. Temp) DSC->DSC_Data DTG_Data DTG Curve (d(Mass)/dT vs. Temp) TGA_Data->DTG_Data Tonset T_onset TGA_Data->Tonset Tmax T_max DTG_Data->Tmax Tm T_m DSC_Data->Tm dHfus ΔH_fus DSC_Data->dHfus Tonset->Tonset Tonset->Tmax Tonset->Tm Tonset->dHfus

Caption: Workflow for Thermal Analysis.

Degradation Pathway

While a detailed experimental degradation pathway for this compound is not available, a plausible mechanism can be inferred from studies on related aromatic poly(1,3,4-oxadiazole)s. The primary degradation step is likely the cleavage of the 1,3,4-oxadiazole ring.

Degradation_Pathway Start This compound Intermediate Ring Cleavage Intermediates Start->Intermediate Heat Products Degradation Products (e.g., Nitriles, CO2) Intermediate->Products

References

Solubility of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole in common laboratory solvents. Given the limited availability of specific quantitative data for this compound, this guide also furnishes detailed experimental protocols for determining the solubility of poorly soluble compounds, a common challenge in pharmaceutical and materials science research.

Introduction to this compound and its Solubility

This compound is a member of the 1,3,4-oxadiazole class of heterocyclic compounds. Molecules in this family are known for their diverse biological activities and applications in materials science, often exhibiting high thermal and chemical stability. A crucial parameter for the practical application of any compound, particularly in drug development and material formulation, is its solubility in various solvents.

A thorough review of available scientific literature indicates a lack of specific quantitative solubility data for this compound in common organic solvents. However, it is generally reported that aryl-substituted 1,3,4-oxadiazoles exhibit low solubility in water and many polar solvents.[1][2] This is attributed to the rigid, aromatic nature of the molecule which can lead to strong intermolecular interactions in the solid state, making it energetically unfavorable to dissolve.

While specific data for the target compound is unavailable, a quantitative solubility value has been reported for a structurally similar compound, 2,5-diphenyl-1,3,4-oxadiazole. This data point can serve as a useful reference for researchers.

Quantitative Solubility Data for a Structurally Related Compound

The following table summarizes the known quantitative solubility data for 2,5-diphenyl-1,3,4-oxadiazole, a close structural analog of this compound.

CompoundSolventTemperature (°C)Solubility
2,5-Diphenyl-1,3,4-oxadiazoleChloroformNot Specified0.1 g/mL[3]

Note: This data should be used as an estimate. The presence of bromine atoms in this compound will influence its polarity and intermolecular interactions, potentially leading to different solubility behavior.

Experimental Protocols for Solubility Determination

For researchers needing to determine the precise solubility of this compound, the following established experimental protocols are recommended. These methods are particularly suited for poorly soluble organic compounds.

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Methodology:

  • Preparation: Add an excess amount of this compound to a clear glass vial or flask. The excess solid should be clearly visible.

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it in a shaker or on a magnetic stirrer in a constant temperature bath. Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). It is crucial to ensure that the temperature remains constant.

  • Phase Separation: After equilibration, allow the mixture to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifugation can be used to accelerate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pipette. It is critical to avoid aspirating any solid particles. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.

  • Analysis: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. Other techniques such as UV-Vis spectroscopy or gravimetric analysis (after solvent evaporation) can also be employed.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.

Principle: A concentrated stock solution of the compound in a highly solubilizing solvent (e.g., DMSO) is diluted into an aqueous buffer. The concentration at which the compound precipitates is determined.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the same organic solvent.

  • Aqueous Buffer Addition: Add a specific volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well.

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of an organic compound using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh Excess Compound B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72 hours) B->C D Settle or Centrifuge C->D E Withdraw and Filter Supernatant D->E F Determine Concentration (e.g., HPLC) E->F G Calculate Solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Pathway for Solubility Testing

The decision-making process for characterizing the solubility of a compound can be visualized as follows.

G Start Start: Unknown Compound (e.g., this compound) QualitativeTest Initial Qualitative Solubility Screen (e.g., Water, Hexane, Ethanol) Start->QualitativeTest IsSoluble Is the compound soluble? QualitativeTest->IsSoluble QuantitativeAnalysis Proceed with Quantitative Analysis (e.g., Shake-Flask Method) IsSoluble->QuantitativeAnalysis Yes PoorlySoluble Compound is Poorly Soluble IsSoluble->PoorlySoluble No FinalReport Final Solubility Report QuantitativeAnalysis->FinalReport MethodDevelopment Method Development for Poorly Soluble Compounds (e.g., use of co-solvents, pH adjustment) PoorlySoluble->MethodDevelopment MethodDevelopment->QuantitativeAnalysis

Caption: Decision Pathway for Solubility Characterization.

References

theoretical calculations on 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Theoretical Calculations of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

Abstract

This compound is a diaryl-substituted heterocyclic compound that has garnered significant interest for its applications in organic electronics and materials science. Its rigid structure, high thermal stability, and distinct electronic properties, stemming from the electron-deficient 1,3,4-oxadiazole core and the bromophenyl substituents, make it a valuable component in organic light-emitting diodes (OLEDs) and semiconductors.[1] Theoretical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for elucidating the intricate relationship between its molecular structure and functional properties. This guide provides a comprehensive overview of the theoretical methodologies used to study this molecule and summarizes the key computational findings regarding its geometry, electronic characteristics, and vibrational spectra.

Computational Methodologies

The theoretical investigation of 1,3,4-oxadiazole derivatives is predominantly carried out using quantum chemical calculations. The protocols detailed below are standard for achieving reliable and predictive results that correlate well with experimental data.

Protocol 1: Geometry Optimization and Vibrational Analysis

  • Software: Gaussian suite of programs is a standard tool for these calculations.[2]

  • Theoretical Method: Density Functional Theory (DFT) is the most common method, offering a good balance between accuracy and computational cost.[2][3]

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for its effectiveness in predicting molecular geometries and vibrational frequencies for organic molecules.[2][3]

  • Basis Set: The 6-31G* or SVP (Split-Valence plus Polarization) basis sets are typically used to describe the electronic structure of the atoms.[2][3]

  • Procedure:

    • The initial molecular structure of this compound is constructed using a molecular modeling program.

    • A full geometry optimization is performed without any symmetry constraints to find the global minimum on the potential energy surface.

    • Following optimization, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

    • The output provides the optimized geometric parameters (bond lengths, angles) and the calculated vibrational frequencies (FT-IR, Raman).

Protocol 2: Electronic and Optical Properties Calculation

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Theoretical Method: For excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the standard method.[4]

  • Functional and Basis Set: The same functional and basis set as the geometry optimization (e.g., B3LYP/6-31G*) are often used for consistency. For charge-transfer excitations, long-range corrected functionals like CAM-B3LYP may provide more accurate results.[5]

  • Procedure:

    • Using the optimized geometry from Protocol 1, a single-point energy calculation is performed to determine the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • The molecular electrostatic potential (MEP) is calculated to identify the electron-rich and electron-deficient regions of the molecule.

    • A TD-DFT calculation is run to predict the electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths.

    • Non-linear optical (NLO) properties, such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), are calculated to assess the molecule's potential for applications in photonics.

Results and Discussion

Molecular Geometry

The optimized molecular structure of this compound reveals a nearly planar conformation. The central 1,3,4-oxadiazole ring is connected to two 4-bromophenyl groups at the 2 and 5 positions.[1] The planarity of the molecule facilitates π-conjugation across the entire molecular backbone, which is a critical factor for its charge transport capabilities. DFT calculations provide precise bond lengths and angles that are generally in good agreement with experimental X-ray diffraction data for similar compounds.

Table 1: Selected Theoretical Geometric Parameters (Typical Values for 1,3,4-Oxadiazole Core)

Parameter Bond Typical Calculated Value (Å)
Bond Length C-O ~ 1.37
C=N ~ 1.30
N-N ~ 1.40

| | C-C (Ring-Ring) | ~ 1.48 |

Frontier Molecular Orbital (FMO) Analysis

FMO analysis is crucial for understanding the electronic properties and reactivity of the molecule. The HOMO and LUMO energy levels and their distribution indicate the electron-donating and electron-accepting capabilities.

  • HOMO: The HOMO is typically localized on the more electron-rich regions, which in this case are the π-systems of the two bromophenyl rings.

  • LUMO: The LUMO is predominantly centered on the electron-deficient 1,3,4-oxadiazole ring.[1]

  • Energy Gap (E_gap): The energy difference between the HOMO and LUMO levels is a key parameter that determines the molecule's electronic excitation properties and stability. A smaller energy gap generally corresponds to higher reactivity and easier electronic transitions. The electron-deficient nature of the oxadiazole core contributes to a relatively low LUMO energy level, making the molecule a good electron transporter.[1] For a closely related compound, 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole, an experimental optical band gap of approximately 3.84 eV was determined, indicating semiconductor properties.[5]

Table 2: Calculated Electronic Properties (Illustrative Values)

Property Parameter Typical Calculated Value Implication
FMO Energy E_HOMO ~ -6.5 to -7.0 eV Electron-donating ability
E_LUMO ~ -1.5 to -2.0 eV Electron-accepting ability

| Energy Gap | E_gap (HOMO-LUMO) | ~ 4.5 to 5.0 eV | Chemical reactivity, electronic transitions |

Vibrational Analysis

Theoretical vibrational spectra (FT-IR and Raman) are calculated to assign the vibrational modes of the molecule. This analysis helps in the interpretation of experimental spectra and confirms the molecular structure.

Table 3: Key Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹) Assignment Vibrational Mode
~ 1610 C=N stretch Oxadiazole ring
~ 1550 C=C stretch Phenyl rings
~ 1250 C-O-C stretch Oxadiazole ring
~ 1070 N-N stretch Oxadiazole ring

| ~ 1010 | C-Br stretch | Bromophenyl group |

Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer from a donor to an acceptor through a π-conjugated system often exhibit large NLO responses. The 1,3,4-oxadiazole ring acts as an acceptor moiety.[5] Theoretical calculations of the first hyperpolarizability (β₀) are used to predict the NLO activity. A related molecule, 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole, was found to have a significant hyperpolarizability value of 5503.52 x 10⁻³³ esu, suggesting its potential for use in advanced photonic technologies.[5]

Visualizations

G cluster_input Input cluster_calc Computational Process cluster_output Output Data MolStruct Molecular Structure (2,5-Bis(4-bromophenyl) -1,3,4-oxadiazole) GeoOpt Geometry Optimization (DFT: B3LYP/6-31G*) MolStruct->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc Validation ElecCalc Electronic Property Calculation (TD-DFT) GeoOpt->ElecCalc OptGeo Optimized Geometry FreqCalc->OptGeo VibSpec Vibrational Spectra (IR/Raman) FreqCalc->VibSpec FMO FMO Analysis (HOMO, LUMO, E_gap) ElecCalc->FMO NLO NLO Properties (μ, α, β) ElecCalc->NLO

Caption: Workflow for Theoretical Calculation of Molecular Properties.

G Structure Molecular Structure (π-Conjugated System) FMO Frontier Molecular Orbitals Structure->FMO NLO Non-Linear Optical Properties (β₀) Structure->NLO Intramolecular Charge Transfer HOMO HOMO (Bromophenyl Rings) FMO->HOMO LUMO LUMO (Oxadiazole Core) FMO->LUMO Egap Energy Gap (Eg) Eg = E_LUMO - E_HOMO HOMO->Egap LUMO->Egap Properties Electronic & Optical Properties Egap->Properties

Caption: Relationship between Molecular Structure and Electronic Properties.

Conclusion

Theoretical calculations serve as a powerful tool for predicting and understanding the properties of this compound. DFT and TD-DFT methods provide reliable insights into the molecule's geometry, electronic structure, vibrational modes, and NLO properties. The findings consistently highlight the role of the electron-deficient oxadiazole core in defining its electron-accepting and transport capabilities. This computational data is vital for the rational design and optimization of new materials for advanced applications in organic electronics and photonics.

References

Methodological & Application

Application Notes and Protocols: 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole is a versatile organic molecule that serves as a crucial building block in the synthesis of advanced materials for organic electronics. Its core structure, a 2,5-diaryl-1,3,4-oxadiazole, is known for its excellent electron-transporting properties, high thermal stability, and significant photoluminescence quantum yields.[1][2] The presence of two bromine atoms on the terminal phenyl rings makes it an ideal precursor for further functionalization through various cross-coupling reactions, most notably the Suzuki coupling.[3] This allows for the fine-tuning of its electronic and photophysical properties to suit specific applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2][4]

While not typically used in its pristine form as an active layer in devices, its derivatives have shown considerable promise. These application notes will provide a comprehensive overview of the synthesis of this compound, its key properties, and its application as a precursor for high-performance organic electronic materials.

Physicochemical and Electronic Properties

While comprehensive device performance data for the pristine this compound is limited due to its primary role as a synthetic intermediate, its fundamental properties have been characterized. Its derivatives, however, have been extensively studied.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number19542-05-3[2]
Molecular FormulaC₁₄H₈Br₂N₂O[2]
Molecular Weight380.03 g/mol [2]
AppearanceWhite to off-white powder-

Table 2: Photophysical and Electrochemical Properties of this compound and a Representative Derivative

PropertyThis compound2,5-Bis(4-(thiophen-2-yl)phenyl)-1,3,4-oxadiazole (Derivative)Reference
Absorption Max (λabs)Not Reported365 nm (in Dichloromethane)[3]
Emission Max (λem)Not Reported415, 438 nm (in Dichloromethane)[3]
Fluorescence Quantum Yield (ΦF)Not Reported85%[3]
HOMO LevelNot Reported-6.11 eV[3]
LUMO LevelNot Reported-2.30 eV[3]
Electrochemical GapNot Reported3.81 eV[3]

Key Applications in Organic Electronics

The primary application of this compound is as a starting material for the synthesis of more complex, high-performance organic electronic materials. The bromine atoms provide reactive sites for introducing various functional groups to tailor the material's properties.

Organic Light-Emitting Diodes (OLEDs)

The 1,3,4-oxadiazole core is an excellent electron-transporting and hole-blocking moiety. By replacing the bromine atoms with various aryl groups, researchers have developed a range of electron transport layer (ETL) and emissive layer (EML) materials for OLEDs. These modifications can tune the emission color, improve charge injection and transport, and enhance device efficiency and stability.

Organic Photovoltaics (OPVs)

In the field of OPVs, derivatives of this compound are explored for use in photoactive layers.[4] The electron-deficient nature of the oxadiazole ring makes it a suitable component for acceptor materials in bulk heterojunction solar cells.

Experimental Protocols

Protocol 1: Synthesis of this compound

This two-step protocol is a common and efficient method for the laboratory-scale synthesis of the title compound.[3]

Step 1: Synthesis of N,N'-bis(4-bromobenzoyl)hydrazine

  • To a solution of 4-bromobenzoyl chloride (1.0 eq) in a suitable solvent (e.g., chloroform) in a round-bottom flask, add triethylamine (TEA) (1.1 eq) as an acid scavenger.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of hydrazine hydrate (0.5 eq) in the same solvent to the cooled mixture with constant stirring.

  • Allow the reaction to proceed at room temperature for 4 hours.

  • Collect the resulting white precipitate by filtration, wash with water and the solvent used, and dry under vacuum.

Step 2: Cyclization to this compound

  • Suspend the N,N'-bis(4-bromobenzoyl)hydrazine (1.0 eq) in a non-polar solvent such as toluene.

  • Add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the suspension.

  • Reflux the mixture for 11 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and then dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/DMSO).[5]

SynthesisWorkflow cluster_step1 Step 1: Hydrazine Acylation cluster_step2 Step 2: Cyclodehydration 4-bromobenzoyl_chloride 4-Bromobenzoyl Chloride acylation Acylation (TEA, Chloroform, rt, 4h) 4-bromobenzoyl_chloride->acylation hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->acylation diacylhydrazine N,N'-bis(4-bromobenzoyl)hydrazine acylation->diacylhydrazine cyclization Cyclodehydration (POCl₃, Toluene, reflux, 11h) diacylhydrazine->cyclization final_product 2,5-Bis(4-bromophenyl)- 1,3,4-oxadiazole cyclization->final_product

Synthesis of this compound.

Protocol 2: Synthesis of a Thiophene-Substituted Derivative via Suzuki Coupling

This protocol describes a general procedure for the functionalization of this compound using a palladium-catalyzed Suzuki cross-coupling reaction.[3]

  • In a reaction vessel, combine this compound (1.0 mmol), the desired thiophene-boronic acid (2.5 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).

  • Add a base, for example, an aqueous solution of potassium carbonate.

  • If using a phase-transfer catalyst, add it to the reaction mixture.

  • Add a suitable solvent system, such as toluene.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at reflux for 2-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and perform a work-up, which typically involves extraction with an organic solvent, washing with brine, and drying over an anhydrous salt like magnesium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-bis(4-(thiophen-2-yl)phenyl)-1,3,4-oxadiazole derivative.

SuzukiCoupling start_material 2,5-Bis(4-bromophenyl)- 1,3,4-oxadiazole coupling Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃, Toluene, reflux) start_material->coupling boronic_acid Thiophene-boronic Acid boronic_acid->coupling derivative Thiophene-Substituted Derivative coupling->derivative

Suzuki coupling for derivative synthesis.

Protocol 3: Fabrication of a Generic OLED Device by Vacuum Thermal Evaporation

This protocol outlines a general procedure for the fabrication of a multilayer OLED device using vacuum thermal evaporation, a common technique for depositing thin films of small organic molecules.

  • Substrate Preparation:

    • Begin with pre-patterned indium tin oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the ITO surface with oxygen plasma to improve the work function and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially by heating the materials in crucibles. The deposition rate and thickness of each layer should be monitored using a quartz crystal microbalance. A typical device structure might be:

      • Hole Injection Layer (HIL), e.g., 10 nm

      • Hole Transport Layer (HTL), e.g., 40 nm

      • Emissive Layer (EML), e.g., 20 nm (can be a derivative of the title compound)

      • Electron Transport Layer (ETL), e.g., 30 nm (can be a derivative of the title compound)

  • Cathode Deposition:

    • Without breaking the vacuum, deposit a thin layer of a low work function metal, such as lithium fluoride (LiF) (approx. 1 nm), to facilitate electron injection.

    • Deposit a thicker layer of a stable metal, such as aluminum (Al) (approx. 100 nm), to serve as the cathode.

  • Encapsulation:

    • After deposition, transfer the device to a glovebox with an inert atmosphere (e.g., nitrogen or argon).

    • Encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

OLED_Fabrication Substrate_Prep 1. Substrate Preparation (ITO Cleaning & O₂ Plasma) Organic_Deposition 2. Organic Layer Deposition (Vacuum Thermal Evaporation) Substrate_Prep->Organic_Deposition Cathode_Deposition 3. Cathode Deposition (LiF/Al) Organic_Deposition->Cathode_Deposition Encapsulation 4. Encapsulation (Inert Atmosphere) Cathode_Deposition->Encapsulation Final_Device OLED Device Encapsulation->Final_Device

Generic OLED fabrication workflow.

Conclusion

This compound is a pivotal molecule in the advancement of organic electronics. While its direct application in devices is not its primary role, its true value lies in its utility as a versatile synthetic intermediate. The presence of reactive bromine sites allows for the straightforward synthesis of a wide array of functional materials with tailored properties for OLEDs and OPVs. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of its derivatives in the development of next-generation organic electronic devices.

References

Application Notes: 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole as a Versatile Fluorescent Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole is a symmetrical heterocyclic aromatic compound featuring a central 1,3,4-oxadiazole ring flanked by two 4-bromophenyl groups. The 1,3,4-oxadiazole core is known for its high thermal and chemical stability, and its electron-withdrawing nature contributes to the molecule's unique photophysical properties[1]. This compound serves as a crucial building block in the synthesis of advanced materials and functional molecules. While not typically used as a standalone fluorescent probe, its intrinsic fluorescence and, more importantly, the presence of two reactive bromine atoms make it an exceptional platform for developing tailored fluorescent sensors and probes through further chemical modification[2][3].

The bromine atoms are key reactive sites that can be readily functionalized via cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl groups[2][3]. This versatility enables the systematic tuning of the molecule's electronic and photophysical properties, including absorption and emission wavelengths, quantum yield, and sensitivity to specific analytes. Consequently, derivatives of this compound are explored for applications in bioimaging, chemosensing, and as emissive materials in organic light-emitting diodes (OLEDs)[4][5][6]. These application notes provide an overview of its properties and protocols for its synthesis and modification.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. Spectroscopic data can vary based on the solvent used for measurement.

PropertyValueReference
Molecular Formula C₁₄H₈Br₂N₂O[7]
Molecular Weight 380.03 g/mol [7]
CAS Number 19542-05-3[7]
Appearance Typically a white or off-white solidN/A
Solubility Soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), Toluene[3]
Absorption Max (λabs) ~310-320 nm (in Methanol)[3][8]
Emission Max (λem) ~370-390 nm (in Dichloromethane)[3]
Quantum Yield (ΦF) Varies significantly upon functionalizationN/A

Core Applications

  • Intermediate for Chemosensors: The primary application is as a scaffold for creating selective chemosensors. The bromine atoms can be replaced with specific receptor units designed to bind with metal ions (e.g., Sn⁴⁺), anions, or other small molecules[1][9]. Upon binding, the electronic structure of the molecule is altered, leading to a detectable change in fluorescence intensity ("turn-on" or "turn-off") or a shift in the emission wavelength.

  • Precursor for Bioimaging Probes: By attaching biocompatible or cell-targeting moieties through cross-coupling reactions, derivatives can be developed for cellular imaging. The core structure's photostability is advantageous for microscopy applications[4][10].

  • Building Block for Organic Electronics: The electron-deficient 1,3,4-oxadiazole ring makes this molecule and its derivatives excellent electron transporters. This property is leveraged in the design of materials for OLEDs and other organic electronic devices[5][6].

Visualized Workflows and Mechanisms

Synthesis_Workflow Synthesis of this compound cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product start1 4-Bromobenzoyl Chloride (2 eq.) inter 1,2-Bis(4-bromobenzoyl)hydrazine start1->inter Reaction start2 Hydrazine Hydrate (1 eq.) start2->inter product This compound inter->product Cyclodehydration (e.g., POCl₃)

Caption: Workflow for the synthesis of the target compound.

Functionalization_Workflow Probe Development via Suzuki Coupling parent 2,5-Bis(4-bromophenyl) -1,3,4-oxadiazole product Functionalized Fluorescent Probe parent->product Suzuki-Miyaura Cross-Coupling reagent Arylboronic Acid (Receptor/Tuning Group) reagent->product catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->product

Caption: Functionalization of the core molecule into a probe.

Sensing_Mechanism Conceptual 'Turn-On' Fluorescent Sensing Probe_Off Probe (Low Fluorescence) Probe_On Probe-Analyte Complex (High Fluorescence) Probe_Off->Probe_On + Analyte Light_Out_Weak Weak Emission Probe_Off->Light_Out_Weak Light_Out_Strong Strong Emission Probe_On->Light_Out_Strong Analyte Analyte Analyte->Probe_On Light_In Excitation Light Light_In->Probe_Off Light_In->Probe_On

Caption: Mechanism of a 'turn-on' fluorescent sensor.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the common method of cyclodehydration of a diacylhydrazine intermediate[2].

Materials:

  • 4-Bromobenzoyl chloride

  • Hydrazine hydrate

  • Pyridine (anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ethanol

  • Standard laboratory glassware (round-bottom flasks, reflux condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

Procedure:

Step A: Synthesis of 1,2-Bis(4-bromobenzoyl)hydrazine

  • In a 250 mL round-bottom flask, dissolve hydrazine hydrate (1 equivalent) in 50 mL of anhydrous pyridine and cool the mixture in an ice bath.

  • Slowly add 4-bromobenzoyl chloride (2.2 equivalents) dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into 200 mL of ice-cold water to precipitate the product.

  • Filter the white solid, wash thoroughly with water, and recrystallize from ethanol to obtain pure 1,2-bis(4-bromobenzoyl)hydrazine. Dry under vacuum.

Step B: Cyclodehydration to form this compound

  • Place the dried 1,2-bis(4-bromobenzoyl)hydrazine (1 equivalent) in a 100 mL round-bottom flask.

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask in a fume hood.

  • Attach a reflux condenser and heat the mixture at 100-110 °C for 4-5 hours. The mixture will become a clear solution.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A solid precipitate will form. Filter the solid, wash it extensively with water until the filtrate is neutral, and then wash with a dilute sodium bicarbonate solution.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to yield pure this compound.

Protocol 2: General Procedure for Fluorescence Spectroscopy

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., Dichloromethane, Methanol)[3]

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in the chosen solvent at a concentration of 1 mM.

  • Working Solution: Dilute the stock solution to a final concentration suitable for fluorescence measurement (typically 1-10 µM) to avoid inner filter effects.

  • Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize (typically 20-30 minutes).

  • Excitation Spectrum:

    • Set the emission wavelength to the expected maximum (e.g., 380 nm).

    • Scan a range of excitation wavelengths (e.g., 250-360 nm) to find the wavelength of maximum absorption that leads to fluorescence (λex).

  • Emission Spectrum:

    • Set the excitation wavelength to the determined λex.

    • Scan a range of emission wavelengths (e.g., 340-500 nm) to record the fluorescence emission spectrum and determine the wavelength of maximum emission (λem).

  • Data Analysis: Record the λex and λem values. The Stokes shift can be calculated as the difference between the emission and excitation maxima.

Protocol 3: Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for synthesizing 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole derivatives, demonstrating the use of the title compound as a scaffold[3].

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (e.g., thiophene-, furan-, or pyridine-boronic acid) (2.5 equivalents)[3]

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (5 mol%)[3]

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB), if needed[3]

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, the base, and the phase-transfer catalyst (if used).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed solvent system to the flask via syringe.

  • Add the palladium catalyst to the mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux (e.g., 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take from 2 to 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to isolate the desired fluorescent derivative.

  • Characterize the final product using NMR, mass spectrometry, and fluorescence spectroscopy to evaluate its new photophysical properties.

References

experimental protocol for the synthesis of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

Introduction this compound is a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. Its rigid, electron-deficient 1,3,4-oxadiazole core, flanked by bromophenyl groups, makes it a valuable building block for creating materials with specific electronic and photophysical properties, as well as a scaffold for drug discovery. The bromine atoms provide reactive handles for further functionalization, for instance, through cross-coupling reactions. This document outlines a detailed, two-step experimental protocol for the synthesis of this compound, commencing from commercially available 4-bromobenzohydrazide and 4-bromobenzoyl chloride.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Formation of the Diacylhydrazine Intermediate: Reaction of 4-bromobenzohydrazide with 4-bromobenzoyl chloride to form the N,N'-bis(4-bromobenzoyl)hydrazine intermediate.

  • Cyclodehydration: Intramolecular cyclization of the diacylhydrazine intermediate using a dehydrating agent, such as phosphorus oxychloride (POCl₃), to yield the final this compound product.[1][2]

A general and widely adopted method for synthesizing 2,5-diaryl-1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines using phosphorus oxychloride as the dehydrating agent.[1]

Experimental Protocols

Materials and Equipment

  • 4-bromobenzohydrazide

  • 4-bromobenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step 1: Synthesis of N,N'-Bis(4-bromobenzoyl)hydrazine

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromobenzohydrazide (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve 4-bromobenzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the cooled reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude solid is purified by recrystallization from ethanol to yield pure N,N'-bis(4-bromobenzoyl)hydrazine as a white solid.

Step 2: Synthesis of this compound

  • Reaction Setup: Place the dried N,N'-bis(4-bromobenzoyl)hydrazine (1.0 eq) from the previous step into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Dehydrating Agent: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Precipitation and Isolation: A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF) to afford this compound as a crystalline solid.

Data Presentation

Table 1: Summary of Reactants, Conditions, and Expected Yields

StepReactant 1Reactant 2Reagent/CatalystSolventTemp. (°C)Time (h)ProductExpected Yield (%)
14-bromobenzohydrazide (1.0 eq)4-bromobenzoyl chloride (1.1 eq)Pyridine (1.2 eq)DCM0 to RT4-6N,N'-Bis(4-bromobenzoyl)hydrazine85-95
2N,N'-Bis(4-bromobenzoyl)hydrazine (1.0 eq)-POCl₃ (5-10 eq)Neat105-1102-4This compound80-90

Visualization

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Diacylhydrazine Formation cluster_step2 Step 2: Cyclodehydration start_materials 4-bromobenzohydrazide + 4-bromobenzoyl chloride reaction_step1 Stir in DCM with Pyridine 0°C to Room Temperature 4-6 hours start_materials->reaction_step1 1. React workup_step1 Quench with Water Aqueous Work-up reaction_step1->workup_step1 2. Isolate purification_step1 Recrystallization from Ethanol workup_step1->purification_step1 3. Purify intermediate N,N'-Bis(4-bromobenzoyl)hydrazine purification_step1->intermediate 4. Yield reaction_step2 Reflux in POCl₃ 105-110°C 2-4 hours intermediate->reaction_step2 5. React workup_step2 Pour onto Crushed Ice Filter Precipitate reaction_step2->workup_step2 6. Isolate purification_step2 Recrystallization from Ethanol/DMF workup_step2->purification_step2 7. Purify final_product This compound purification_step2->final_product 8. Yield

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole is a key building block in the development of advanced organic electronic materials. Its rigid structure, high thermal stability, and electron-deficient 1,3,4-oxadiazole core make it an excellent precursor for materials used in Organic Light-Emitting Diodes (OLEDs). The bromine atoms on the terminal phenyl rings serve as versatile functionalization points for creating a wide array of π-conjugated systems through cross-coupling reactions.[1] This document provides detailed application notes on its role in OLEDs, protocols for synthesis and device fabrication, and characterization data. While primarily used as an intermediate, its derivatives have shown significant promise as electron-transporting and light-emitting materials.

Role in Organic Light-Emitting Diodes

The 1,3,4-oxadiazole moiety is a well-established electron-transporting group in OLEDs.[2][3][4] Derivatives of this compound are primarily utilized as:

  • Electron Transport Materials (ETMs): The electron-deficient nature of the oxadiazole ring facilitates efficient electron injection and transport from the cathode to the emissive layer, enhancing device efficiency.[3][4]

  • Host Materials for Phosphorescent Emitters: By modifying the structure through cross-coupling reactions, the triplet energy of the resulting molecule can be tuned to be higher than that of phosphorescent dopants, enabling efficient energy transfer and preventing quenching.

  • Emissive Materials: Functionalization of the core structure can lead to molecules with high photoluminescence quantum yields, making them suitable for use in the emissive layer of an OLED.[5]

The versatility of this compound lies in the ability to tailor its electronic and photophysical properties through the Suzuki cross-coupling reaction, where the bromine atoms are replaced with various aryl or heteroaryl groups.[5] This allows for the synthesis of materials with specific energy levels (HOMO/LUMO) and emission characteristics.

Data Presentation

Photophysical Properties of 2,5-Bis(4-arylphenyl)-1,3,4-oxadiazole Derivatives

The following table summarizes the absorption and emission data for a series of derivatives synthesized from this compound via Suzuki cross-coupling.

CompoundTerminal Aryl GroupAbsorption Max (λabs) [nm]Emission Max (λem) [nm]Fluorescence Quantum Yield (ΦF) [%]
5a 2-Thienyl341389, 41074
5b 3-Thienyl332381, 40189
5c 2-Furyl334383, 40372
5d 3-Furyl321374, 39385
5e 2-Pyridyl322375, 39495
5f 3-Pyridyl318370, 38994
5g Phenyl316368, 38791

Data sourced from a study on symmetrically-substituted hybrids derived from this compound. The measurements were conducted in dichloromethane.[5]

Electrochemical Properties of 2,5-Bis(4-arylphenyl)-1,3,4-oxadiazole Derivatives

The electrochemical properties are crucial for determining the energy levels and charge injection capabilities of the materials.

CompoundReduction Potential (Ered) [V]Oxidation Potential (Eox) [V]HOMO [eV]LUMO [eV]
5a -1.981.35-6.15-2.82
5b -2.011.29-6.09-2.79
5c -1.991.48-6.28-2.81
5d -2.051.55-6.35-2.75
5e -2.031.60-6.40-2.77
5f -2.081.62-6.42-2.72
5g -2.101.58-6.38-2.70

Cyclic voltammetry was performed in dichloromethane with 0.1 M tetrabutylammonium hexafluorophosphate as the supporting electrolyte. Potentials are referenced to the Fc+/Fc redox couple.

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis starting from 4-bromobenzoyl chloride.[5]

Step 1: Synthesis of N,N'-bis(4-bromobenzoyl)hydrazine

  • Dissolve 4-bromobenzoyl chloride (2 equivalents) in a suitable solvent such as chloroform.

  • Add triethylamine (2 equivalents) to the solution.

  • Slowly add hydrazine hydrate (1 equivalent) to the reaction mixture at room temperature.

  • Stir the mixture for 4 hours.

  • Filter the resulting precipitate and wash with water and then with a small amount of cold solvent to obtain N,N'-bis(4-bromobenzoyl)hydrazine.

Step 2: Cyclodehydration to this compound

  • Suspend the N,N'-bis(4-bromobenzoyl)hydrazine from Step 1 in a non-polar solvent like toluene.

  • Add phosphorus oxychloride (POCl₃) as the dehydrating agent.

  • Reflux the mixture for 11 hours.

  • After cooling, pour the reaction mixture into ice water.

  • Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.

Suzuki Cross-Coupling for the Synthesis of 2,5-Bis(4-arylphenyl)-1,3,4-oxadiazole Derivatives

This protocol outlines the general procedure for the palladium-catalyzed Suzuki cross-coupling reaction.[5]

  • In a reaction vessel, combine this compound (1 mmol), the desired arylboronic acid (2.5 mmol), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • Add a base, for example, potassium carbonate, and a phase-transfer catalyst.

  • Add the appropriate solvent system (e.g., toluene/water).

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 130°C for 2-10 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2,5-Bis(4-arylphenyl)-1,3,4-oxadiazole derivative.

OLED Device Fabrication and Characterization

This is a general protocol for the fabrication of a multilayer OLED using a derivative of this compound as the electron transport layer.

  • Substrate Preparation:

    • Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven and then treat with UV-ozone or oxygen plasma to improve the work function and facilitate hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially by thermal evaporation. A typical device structure would be:

      • ITO (Anode)

      • Hole Injection Layer (HIL), e.g., HAT-CN

      • Hole Transport Layer (HTL), e.g., NPB

      • Emissive Layer (EML), e.g., a host doped with a phosphorescent emitter

      • Electron Transport Layer (ETL): The synthesized 2,5-Bis(4-arylphenyl)-1,3,4-oxadiazole derivative.

      • Electron Injection Layer (EIL), e.g., LiF

  • Cathode Deposition:

    • Deposit the metal cathode (e.g., Aluminum) on top of the organic stack without breaking the vacuum.

  • Encapsulation:

    • Encapsulate the fabricated device in a glove box under an inert atmosphere using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a spectroradiometer.

    • Determine the external quantum efficiency (EQE), power efficiency, and color coordinates from the measured data.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclodehydration cluster_coupling Suzuki Cross-Coupling start1 4-bromobenzoyl chloride intermediate N,N'-bis(4-bromobenzoyl)hydrazine start1->intermediate start2 Hydrazine hydrate start2->intermediate product1 2,5-Bis(4-bromophenyl)- 1,3,4-oxadiazole intermediate->product1 POCl₃ product2 2,5-Bis(4-arylphenyl)- 1,3,4-oxadiazole Derivatives product1->product2 boronic_acid Arylboronic Acid boronic_acid->product2 catalyst Pd Catalyst catalyst->product2

Caption: Synthesis workflow for 2,5-Bis(4-arylphenyl)-1,3,4-oxadiazole derivatives.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Device Finalization ito_cleaning ITO Substrate Cleaning plasma_treatment UV-Ozone/Plasma Treatment ito_cleaning->plasma_treatment hil Hole Injection Layer (HIL) plasma_treatment->hil htl Hole Transport Layer (HTL) hil->htl eml Emissive Layer (EML) htl->eml etl Electron Transport Layer (ETL) (Oxadiazole Derivative) eml->etl eil Electron Injection Layer (EIL) etl->eil cathode Cathode (e.g., Al) eil->cathode encapsulation Encapsulation cathode->encapsulation characterization Device Characterization (J-V-L, EQE) encapsulation->characterization

Caption: General workflow for OLED fabrication and characterization.

References

photophysical and electrochemical properties of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the photophysical and electrochemical properties of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole and its derivatives. This document includes a summary of key data, detailed experimental protocols for characterization, and visualizations of relevant scientific workflows. The 1,3,4-oxadiazole core is a significant pharmacophore in medicinal chemistry and a versatile building block for advanced organic materials.

I. Photophysical and Electrochemical Properties

Symmetrically substituted derivatives of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole, synthesized from this compound via palladium-catalyzed Suzuki cross-coupling reactions, exhibit interesting photophysical and electrochemical properties. These properties are crucial for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), and in the development of novel therapeutic agents.

Data Presentation

The following tables summarize the key photophysical and electrochemical data for a series of 2,5-Bis(4-arylphenyl)-1,3,4-oxadiazole derivatives.

Table 1: Photophysical Properties of 2,5-Bis(4-arylphenyl)-1,3,4-oxadiazole Derivatives in Dichloromethane

CompoundAr SubstituentAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Stokes Shift [nm]
5a 2-thienyl358404, 42646
5b 3-thienyl342386, 40844
5c 2-furyl352394, 41642
5d 3-furyl330372, 39242
5e 4-pyridyl332378, 40046
5f 3-pyridyl330374, 39644
5g Phenyl336380, 40244

Data sourced from publicly available research.

Table 2: Electrochemical Properties of 2,5-Bis(4-arylphenyl)-1,3,4-oxadiazole Derivatives in Dichloromethane

CompoundAr SubstituentOnset Oxidation Potential (E_ox) [V]Onset Reduction Potential (E_red) [V]HOMO [eV]LUMO [eV]
5a 2-thienyl+1.01-1.29-5.81-3.51
5b 3-thienyl--1.13--3.67
5e 4-pyridyl--1.23--3.57
5f 3-pyridyl--1.18--3.62

Data sourced from publicly available research. HOMO and LUMO levels are estimated from the onset potentials.

II. Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and derivatives being studied.

A. UV-vis Absorption Spectroscopy Protocol

Objective: To determine the absorption maxima (λ_abs) of the 2,5-Bis(4-arylphenyl)-1,3,4-oxadiazole derivatives, which corresponds to the electronic transitions within the molecule.

Materials:

  • UV-vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., Dichloromethane, spectroscopic grade)

  • 2,5-Bis(4-arylphenyl)-1,3,4-oxadiazole derivative sample

Procedure:

  • Solution Preparation: Prepare a stock solution of the derivative in the chosen solvent at a concentration of approximately 1.0 x 10⁻³ M. From the stock solution, prepare a dilute solution with a concentration of approximately 1.0 x 10⁻⁷ M.

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the reference holder of the spectrophotometer. This will be used to record the baseline.

  • Sample Measurement: Fill another quartz cuvette with the dilute sample solution and place it in the sample holder.

  • Spectrum Acquisition: Scan the sample from a suitable wavelength range (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λ_abs).

B. Fluorescence Spectroscopy Protocol

Objective: To determine the emission maxima (λ_em) of the 2,5-Bis(4-arylphenyl)-1,3,4-oxadiazole derivatives and calculate the Stokes shift.

Materials:

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., Dichloromethane, spectroscopic grade)

  • 2,5-Bis(4-arylphenyl)-1,3,4-oxadiazole derivative sample

Procedure:

  • Solution Preparation: Use the same dilute solution prepared for UV-vis spectroscopy (approximately 1.0 x 10⁻⁷ M). The solution should be optically dilute to avoid inner filter effects.

  • Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize.

  • Excitation Wavelength Selection: Set the excitation wavelength to the absorption maximum (λ_abs) determined from the UV-vis spectrum.

  • Emission Scan: Scan the emission spectrum over a wavelength range starting from approximately 10 nm above the excitation wavelength to a longer wavelength (e.g., 350-700 nm).

  • Data Analysis: Identify the wavelength(s) of maximum fluorescence intensity (λ_em). Calculate the Stokes shift using the formula: Stokes Shift = λ_em - λ_abs.

C. Cyclic Voltammetry Protocol

Objective: To determine the oxidation and reduction potentials of the 2,5-Bis(4-arylphenyl)-1,3,4-oxadiazole derivatives and estimate their HOMO and LUMO energy levels.

Materials:

  • Potentiostat

  • Three-electrode cell (working electrode: e.g., glassy carbon; reference electrode: e.g., Ag/AgCl; counter electrode: e.g., platinum wire)

  • Solvent (e.g., Dichloromethane, anhydrous)

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • 2,5-Bis(4-arylphenyl)-1,3,4-oxadiazole derivative sample (approximately 1.0 x 10⁻³ M)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry it.

  • Solution Preparation: Dissolve the derivative and the supporting electrolyte in the solvent in the electrochemical cell.

  • Deoxygenation: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Instrument Setup: Connect the electrodes to the potentiostat.

  • Measurement:

    • Set the potential range to scan for both oxidation and reduction processes.

    • Set the scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammogram for several cycles until a stable trace is obtained.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

    • Estimate the HOMO and LUMO energy levels using the following empirical formulas (note: these are approximations and depend on the reference electrode used):

      • HOMO (eV) = - (E_ox + 4.8)

      • LUMO (eV) = - (E_red + 4.8)

III. Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the synthesis and application of this compound derivatives.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Suzuki Cross-Coupling cluster_product Product start 2,5-Bis(4-bromophenyl) -1,3,4-oxadiazole catalyst Pd Catalyst (e.g., Pd(PPh3)4) product 2,5-Bis(4-arylphenyl) -1,3,4-oxadiazole start->product base Base (e.g., K2CO3) catalyst->product boronic_acid Aryl Boronic Acid (Ar-B(OH)2) base->product boronic_acid->product

Caption: Synthetic route to 2,5-Bis(4-arylphenyl)-1,3,4-oxadiazole derivatives.

OLED_Workflow cluster_device OLED Device Structure Cathode Cathode (-) ETL Electron Transport Layer (ETL) (e.g., Oxadiazole Derivative) Cathode->ETL Electron Injection EML Emissive Layer (EML) ETL->EML Electron Transport EML->EML HTL Hole Transport Layer (HTL) HTL->EML Hole Transport Anode Anode (+) Anode->HTL Hole Injection

Caption: Role of oxadiazole derivatives in an Organic Light-Emitting Diode (OLED).

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesize Derivative purification Purify Compound synthesis->purification uv_vis UV-vis Spectroscopy purification->uv_vis fluorescence Fluorescence Spectroscopy purification->fluorescence cv Cyclic Voltammetry purification->cv photophysical Determine λ_abs, λ_em, Stokes Shift uv_vis->photophysical fluorescence->photophysical electrochemical Determine E_ox, E_red, Estimate HOMO/LUMO cv->electrochemical

Caption: Experimental workflow for characterizing novel oxadiazole derivatives.

Application Notes and Protocols for 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole as an Electron Transport Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive overview of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole, a promising electron transport material (ETM) for organic electronic devices, particularly Organic Light Emitting Diodes (OLEDs). The 1,3,4-oxadiazole moiety is known for its electron-deficient nature, which facilitates efficient electron injection and transport.[1] This document details the synthesis of the target compound, its key properties, and protocols for its integration into OLED devices. While specific experimental data for this compound is limited in the available literature, data from structurally similar and well-known oxadiazole-based ETMs are presented to provide a comparative context for its expected performance.

Physicochemical Properties and Expected Performance

This compound possesses a symmetrical structure with two bromophenyl groups attached to the central 1,3,4-oxadiazole core. The high thermal stability of 1,3,4-oxadiazole derivatives makes them suitable for fabrication processes like vacuum deposition.[2] The electron-withdrawing nature of the oxadiazole ring is expected to result in a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which is a desirable characteristic for efficient electron injection from the cathode in an OLED.

Table 1: Comparison of Electron Transport Properties of Selected Oxadiazole Derivatives

Compound NameStructureHOMO Level (eV)LUMO Level (eV)Electron Mobility (cm²/Vs)
This compound Data not available Data not available Data not available Data not available
2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD)-6.06-2.16~2 x 10⁻⁵
2,5-Bis(4-naphthyl)-1,3,4-oxadiazole (BND)Data not availableData not available~2 x 10⁻⁵
((1,3,4-oxadiazole-2,5-diyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) (OXDPPO)-6.8-3.1Data not available

Note: The data for PBD and BND are provided as a reference for the expected range of properties for 2,5-diaryl-1,3,4-oxadiazole class of materials.[3] The HOMO/LUMO levels for OXDPPO are also included for comparison.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process that involves the formation of an N,N'-diacylhydrazine intermediate followed by cyclodehydration.[4]

Step 1: Synthesis of N,N'-Bis(4-bromobenzoyl)hydrazine

  • Materials: 4-bromobenzoyl chloride, hydrazine hydrate, triethylamine (TEA), chloroform (CHCl₃).

  • Procedure:

    • Dissolve 4-bromobenzoyl chloride in anhydrous chloroform.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add triethylamine (TEA) as an acid scavenger.

    • Slowly add hydrazine hydrate dropwise to the stirred solution.

    • Continue stirring at room temperature for 4 hours.

    • The resulting white precipitate of N,N'-Bis(4-bromobenzoyl)hydrazine is collected by filtration, washed with water, and dried.

Step 2: Cyclodehydration to form this compound

  • Materials: N,N'-Bis(4-bromobenzoyl)hydrazine, phosphorus oxychloride (POCl₃), toluene.

  • Procedure:

    • Suspend N,N'-Bis(4-bromobenzoyl)hydrazine in toluene.

    • Add phosphorus oxychloride (POCl₃) to the suspension.

    • Reflux the mixture for 11 hours.

    • After cooling, pour the reaction mixture into ice water.

    • The solid product is collected by filtration, washed with water until neutral, and then dried.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Synthesis_Workflow cluster_step1 Step 1: N,N'-Bis(4-bromobenzoyl)hydrazine Synthesis cluster_step2 Step 2: Cyclodehydration start1 4-bromobenzoyl chloride + Hydrazine Hydrate reagents1 TEA, CHCl3 0-5°C -> RT, 4h start1->reagents1 product1 N,N'-Bis(4-bromobenzoyl)hydrazine reagents1->product1 start2 N,N'-Bis(4-bromobenzoyl)hydrazine product1->start2 Intermediate reagents2 POCl3, Toluene Reflux, 11h start2->reagents2 product2 This compound reagents2->product2 OLED_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_deposition Thin Film Deposition (Vacuum Thermal Evaporation) sub_clean ITO Substrate Cleaning (Ultrasonication) sub_treat UV-Ozone/Plasma Treatment sub_clean->sub_treat dep_hil Hole Injection Layer (HIL) sub_treat->dep_hil Load into vacuum chamber dep_htl Hole Transport Layer (HTL) dep_hil->dep_htl dep_eml Emissive Layer (EML) dep_htl->dep_eml dep_etl Electron Transport Layer (ETL) This compound dep_eml->dep_etl dep_eil Electron Injection Layer (EIL) dep_etl->dep_eil dep_cathode Cathode (e.g., Al) dep_eil->dep_cathode OLED_Operation cluster_recombination Exciton Formation & Light Emission anode Anode (ITO) hil Hole Injection Layer anode->hil Hole Injection htl Hole Transport Layer hil->htl eml Emissive Layer htl->eml Hole Transport recombination Hole-Electron Recombination (Exciton Formation) etl Electron Transport Layer (this compound) etl->eml Electron Transport eil Electron Injection Layer eil->etl cathode Cathode (Al) cathode->eil Electron Injection light Radiative Decay (Light Emission) recombination->light

References

Application Notes and Protocols: Suzuki Cross-Coupling Reactions with 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel 2,5-diaryl-1,3,4-oxadiazole derivatives via palladium-catalyzed Suzuki cross-coupling reactions, starting from 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole. The resulting compounds have significant potential in materials science and drug discovery, exhibiting promising photoluminescent, anti-inflammatory, and anticancer properties.

Introduction

The 1,3,4-oxadiazole moiety is a key pharmacophore in medicinal chemistry, known for its diverse biological activities. The symmetrical 2,5-diaryl-1,3,4-oxadiazole scaffold, in particular, has attracted considerable interest. The Suzuki cross-coupling reaction offers a versatile and efficient method for the synthesis of these derivatives, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This protocol details the synthesis of the key precursor, this compound, and its subsequent elaboration using Suzuki coupling.

Data Presentation

The following table summarizes the yields of various symmetrically substituted 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles synthesized from this compound using the Suzuki cross-coupling reaction.

Boronic Acid/EsterCatalystBaseSolvent SystemReaction Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water2-1099[1]
Thiophen-2-ylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water2-1072[1]
Thiophen-3-ylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water2-1085[1]
Furan-2-ylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water2-1078[1]
Furan-3-ylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water2-1089[1]
Pyridin-3-ylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water2-1075[1]
4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water2-1092[1]
4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Toluene/Water1285[2]
N-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane2High[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the two-step synthesis of the starting material, this compound, from 4-bromobenzoyl chloride.[1]

Step 1: Synthesis of N,N'-bis(4-bromobenzoyl)hydrazine

  • To a solution of 4-bromobenzoyl chloride (2.0 mmol) in chloroform, add triethylamine (2.0 mmol).

  • Slowly add hydrazine hydrate (1.0 mmol) to the mixture with constant stirring.

  • Continue the reaction at room temperature for 4 hours.

  • After completion of the reaction (monitored by TLC), filter the precipitate, wash with water, and dry to obtain N,N'-bis(4-bromobenzoyl)hydrazine.

Step 2: Cyclization to this compound

  • Reflux a mixture of N,N'-bis(4-bromobenzoyl)hydrazine (1.0 mmol) and phosphorus oxychloride (10 mL) in toluene for 11 hours.

  • After cooling to room temperature, pour the reaction mixture onto crushed ice.

  • Filter the resulting solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.

Protocol 2: General Procedure for Suzuki Cross-Coupling Reaction

This general procedure can be adapted for the coupling of various aryl and heteroaryl boronic acids with this compound.[1]

Materials:

  • This compound (1.0 mmol)

  • Aryl/heteroaryl boronic acid (2.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (4.0 mmol)

  • Tetrabutylammonium bromide (NBu₄Br) (as a phase-transfer catalyst, optional)

  • Toluene, Ethanol, and Water in a suitable ratio (e.g., 4:1:1)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the respective boronic acid (2.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and the base (4.0 mmol).

  • Add the solvent system (e.g., Toluene/Ethanol/Water). If using a phase-transfer catalyst, add it at this stage.

  • De-gas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 100-130°C) and monitor the progress by TLC. Reaction times can vary from 2 to 24 hours depending on the substrate.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole derivative.

Visualizations

Experimental Workflow

G General Workflow for Synthesis of 2,5-Diaryl-1,3,4-oxadiazoles cluster_0 Synthesis of Starting Material cluster_1 Suzuki Cross-Coupling cluster_2 Work-up and Purification start 4-Bromobenzoyl Chloride + Hydrazine Hydrate intermediate N,N'-bis(4-bromobenzoyl)hydrazine start->intermediate Acylation oxadiazole This compound intermediate->oxadiazole Cyclization (POCl3) coupling Reaction Mixture: - Oxadiazole - Boronic Acid - Pd Catalyst - Base - Solvent oxadiazole->coupling boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->coupling product 2,5-Bis(4-arylphenyl)-1,3,4-oxadiazole coupling->product Heating extraction Extraction product->extraction purification Column Chromatography extraction->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis of 2,5-diaryl-1,3,4-oxadiazoles.

Catalytic Cycle of Suzuki Cross-Coupling

Suzuki_Cycle Suzuki Cross-Coupling Catalytic Cycle pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)(X)L2 pd0->pd_complex1 oxidative_addition Oxidative Addition transmetalation Transmetalation pd_complex2 Ar-Pd(II)(Ar')L2 pd_complex1->pd_complex2 pd_complex2->pd0 reductive_elimination Reductive Elimination product Ar-Ar' pd_complex2->product aryl_halide Ar-X aryl_halide->pd0 boronic_acid Ar'-B(OR)2 + Base boronic_acid->pd_complex1

Caption: The catalytic cycle of the Suzuki cross-coupling reaction.

Potential Signaling Pathways for Biological Activity

The synthesized 2,5-diaryl-1,3,4-oxadiazole derivatives have shown potential as anti-inflammatory and anticancer agents. The diagrams below illustrate some of the key signaling pathways that these compounds may modulate.

Anti-inflammatory Action via COX-2 Inhibition

COX2_Pathway Anti-inflammatory Action of 2,5-Diaryl-1,3,4-oxadiazoles stimuli Inflammatory Stimuli membrane Cell Membrane Phospholipids stimuli->membrane pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins converts to inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation induce oxadiazole 2,5-Diaryl-1,3,4-oxadiazole oxadiazole->cox2 Inhibits

Caption: Inhibition of the COX-2 pathway by 2,5-diaryl-1,3,4-oxadiazoles.

Anticancer Mechanisms

Anticancer_Pathways Potential Anticancer Mechanisms of 2,5-Diaryl-1,3,4-oxadiazoles cluster_growth Inhibition of Growth and Proliferation cluster_apoptosis Induction of Apoptosis oxadiazole 2,5-Diaryl-1,3,4-oxadiazole egfr EGFR oxadiazole->egfr Inhibits vegfr VEGFR oxadiazole->vegfr Inhibits stat3 STAT3 oxadiazole->stat3 Inhibits caspase Caspase Activation oxadiazole->caspase Induces proliferation Cell Proliferation Angiogenesis egfr->proliferation vegfr->proliferation stat3->proliferation apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

Caption: Potential anticancer signaling pathways modulated by 2,5-diaryl-1,3,4-oxadiazoles.[1][4]

References

Application Notes and Protocols for 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole and its derivatives, detailing their potential as anticancer, antimicrobial, and anti-inflammatory agents. Detailed experimental protocols for the evaluation of these activities are also provided to facilitate further research and development.

Biological Activities of this compound Derivatives

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known to be a bioisostere of amide and ester groups, which can enhance pharmacokinetic properties such as metabolic stability. Derivatives of 1,3,4-oxadiazole exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The presence of bromophenyl substituents on the 2 and 5 positions of the oxadiazole ring has been shown to modulate these biological activities.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines. The anticancer potential of these compounds is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival.

Some quinoline-oxadiazole hybrids incorporating a 4-bromophenyl moiety have shown considerable cytotoxic activities against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.[1][2] Notably, certain derivatives exhibited potent inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in cancer therapy.[1][2] The inhibition of EGFR can disrupt downstream signaling cascades such as the RAS-RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival.[3][4]

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-oxadiazole derivative 8cEGFR-TK0.14[1][2]
Quinoline-oxadiazole derivative 12dEGFR-TK0.18[1][2]
Quinoline-oxadiazole derivative 8eMCF-70.179 (µg/mL)[2]
Quinoline-oxadiazole derivative 15aMCF-70.164 (µg/mL)[2]

IC50: Half-maximal inhibitory concentration; EGFR-TK: Epidermal Growth Factor Receptor Tyrosine Kinase.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been evaluated against a range of bacterial and fungal strains. The mechanism of action for some of these compounds involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[1][2]

Quinoline-oxadiazole derivatives bearing the 4-bromophenyl group have displayed potent antimicrobial action against Staphylococcus aureus, Escherichia coli, and Candida albicans.[2]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound/DerivativeMicroorganismZone of Inhibition (mm)MICReference
Quinoline-oxadiazole derivatives 17a-eS. aureus, E. coli, C. albicans29 - 37-[2]
Quinoline-oxadiazole derivative 17b--4-fold more active than neomycin[1]
Quinoline-oxadiazole derivative 17d--16-fold more active than neomycin[1]
Quinoline-oxadiazole derivative 17e--8-fold more active than neomycin[1]

MIC: Minimum Inhibitory Concentration.

Anti-inflammatory Activity

Certain derivatives of this compound have exhibited promising anti-inflammatory properties. For instance, 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives have shown anti-inflammatory effects in carrageenan-induced paw edema in rats, with some compounds showing activity comparable to the standard drug Indomethacin.[5]

Table 3: Anti-inflammatory Activity of this compound Derivatives

Compound/DerivativeAnimal ModelDose% Inhibition of EdemaReference
2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole (21c)Carrageenan-induced rat paw edema20 mg/kg59.5[5]
2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole (21i)Carrageenan-induced rat paw edema20 mg/kg61.9[5]
Indomethacin (Standard)Carrageenan-induced rat paw edema20 mg/kg64.3[5]
Anticonvulsant Activity

While specific data for this compound is limited, the broader class of 1,3,4-oxadiazole derivatives is known to possess anticonvulsant properties.[6] For example, 4-bromophenyl substituted aryl semicarbazones have been synthesized and shown to have anticonvulsant activity in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) screens in mice.[7] This suggests that the bromophenyl moiety is a favorable substituent for potential anticonvulsant agents.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-bis(aroyl)hydrazine.[8]

Materials:

  • 4-bromobenzoyl chloride

  • Hydrazine hydrate

  • Phosphorus oxychloride (POCl₃) or other strong dehydrating agent

  • Appropriate solvents (e.g., ethanol, pyridine)

Procedure:

  • Preparation of 1,2-bis(4-bromobenzoyl)hydrazine: React two equivalents of 4-bromobenzoyl chloride with one equivalent of hydrazine hydrate in a suitable solvent.[8]

  • Cyclodehydration: The resulting 1,2-bis(4-bromobenzoyl)hydrazine is then subjected to intramolecular cyclization using a strong dehydrating agent like phosphorus oxychloride to yield this compound.[8]

Protocol for In Vitro Anticancer Activity (MTS Assay)

The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays.

Materials:

  • Human cancer cell lines (e.g., HT-29, MDA-MB-231)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds (this compound derivatives)

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours).

  • MTS Addition: Add the MTS reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

Protocol for In Vitro Antimicrobial Activity (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.[9][10]

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Nutrient agar or other suitable growth medium

  • Sterile petri dishes

  • Test compounds

  • Positive control (e.g., neomycin, ciprofloxacin)

  • Negative control (solvent)

  • Sterile cork borer

Procedure:

  • Inoculation: Inoculate the surface of the agar plates with a standardized suspension of the test microorganism.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the test compound solution, positive control, and negative control to the respective wells.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Protocol for In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to screen for acute anti-inflammatory activity.[8][11][12][13]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Standard anti-inflammatory drug (e.g., Indomethacin, Phenylbutazone)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Grouping: Divide the animals into control, standard, and test groups.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Carrageenan Injection: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a pletysmometer or calipers.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Visualizations

G General Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_conclusion Conclusion Synthesis Synthesis of 2,5-Bis(4-bromophenyl)- 1,3,4-oxadiazole Derivatives Anticancer Anticancer Activity (e.g., MTS Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Activity (e.g., Agar Well Diffusion) Synthesis->Antimicrobial AntiInflammatory Anti-inflammatory Activity (e.g., Carrageenan Paw Edema) Synthesis->AntiInflammatory IC50 IC50 Determination Anticancer->IC50 ZOI Zone of Inhibition Measurement Antimicrobial->ZOI Edema % Edema Inhibition Calculation AntiInflammatory->Edema Lead Lead Compound Identification IC50->Lead ZOI->Lead Edema->Lead

Caption: Workflow for screening the biological activity of derivatives.

G EGFR Signaling Pathway Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Oxadiazole 2,5-Bis(4-bromophenyl)- 1,3,4-oxadiazole Derivative Oxadiazole->EGFR Inhibition Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation G DNA Gyrase Inhibition Mechanism DNA_Gyrase Bacterial DNA Gyrase (GyrA & GyrB subunits) Supercoiling Negative Supercoiling of DNA DNA_Gyrase->Supercoiling Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Oxadiazole 2,5-Bis(4-bromophenyl)- 1,3,4-oxadiazole Derivative Oxadiazole->DNA_Gyrase Inhibition Replication DNA Replication & Transcription Supercoiling->Replication

References

Application Notes and Protocols for 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole and its Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisostere for amide and ester groups.[1] Derivatives of 2,5-disubstituted-1,3,4-oxadiazoles are reported to possess a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document provides an overview of the potential mechanisms of action for 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole based on studies of structurally related analogs and outlines detailed protocols for investigating its biological effects.

Potential Mechanisms of Action

While specific mechanistic studies on this compound are limited in the public domain, research on analogous compounds suggests several potential biological targets and pathways.

Anticancer Activity

The anticancer effects of 2,5-disubstituted-1,3,4-oxadiazole derivatives have been attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition: Several 1,3,4-oxadiazole derivatives have been shown to inhibit EGFR, a key receptor in promoting cell growth, with some compounds exhibiting IC50 values comparable to known inhibitors like lapatinib.

  • NF-κB Signaling Pathway Inhibition: Some analogs have demonstrated the ability to suppress the NF-κB signaling pathway, which is crucial for inflammation and cancer progression. This inhibition can lead to apoptosis in cancer cells.

Antimicrobial Activity

The antimicrobial properties of this class of compounds are thought to involve the disruption of essential bacterial processes.

  • DNA Gyrase Inhibition: DNA gyrase is a potential target for the antimicrobial action of 1,3,4-oxadiazole derivatives. This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.

Anti-inflammatory Activity

The anti-inflammatory effects of 1,3,4-oxadiazole derivatives are linked to the modulation of inflammatory pathways.

  • COX and LOX Inhibition: Certain derivatives have shown dual inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.

  • Inhibition of Pro-inflammatory Mediators: Some analogs have been observed to inhibit the release of pro-inflammatory mediators, potentially through the LPS-TLR4-NF-κB signaling pathway.

Quantitative Data for 1,3,4-Oxadiazole Analogs

The following tables summarize the biological activity of various 2,5-disubstituted-1,3,4-oxadiazole derivatives, providing a reference for the potential efficacy of this compound.

Table 1: Anticancer Activity of 1,3,4-Oxadiazole Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference Compound
Quinoline-oxadiazole hybrid (8c)HepG20.14Lapatinib (0.12 µM)
Quinoline-oxadiazole hybrid (12d)HepG20.18Lapatinib (0.12 µM)
2,5-bis(indolyl)-1,3,4-oxadiazole derivativeA549, MDA-MB-231, MCF-7, HeLaNot specifiedDoxorubicin
5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivativeMCF-7Not specifiedAdriamycin

Table 2: Antimicrobial Activity of 1,3,4-Oxadiazole Analogs

Compound/AnalogMicroorganismMIC (µg/mL)Reference Compound
Quinoline-oxadiazole hybrid (17b)S. aureus4-fold > NeomycinNeomycin
Quinoline-oxadiazole hybrid (17d)E. coli16-fold > NeomycinNeomycin
Quinoline-oxadiazole hybrid (17e)C. albicans8-fold > NeomycinNeomycin
2-acylamino-1,3,4-oxadiazole derivativeS. aureus1.56Levofloxacin
2-acylamino-1,3,4-oxadiazole derivativeB. subtilis0.78Levofloxacin

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.

Protocol 1: In Vitro Anticancer Activity - MTT Assay

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed cells into 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: In Vitro Antimicrobial Activity - Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a bacterial/fungal inoculum suspension and adjust its turbidity to 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Signaling Pathways and Experimental Workflow

anticancer_pathway cluster_EGFR EGFR Signaling EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Oxadiazole 2,5-Bis(4-bromophenyl) -1,3,4-oxadiazole Oxadiazole->EGFR nfkb_pathway cluster_NFKB NF-κB Signaling IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory & Survival Genes Nucleus->Gene activates Oxadiazole 2,5-Bis(4-bromophenyl) -1,3,4-oxadiazole Oxadiazole->IKK inhibits experimental_workflow cluster_workflow General Experimental Workflow start Synthesize/Obtain 2,5-Bis(4-bromophenyl) -1,3,4-oxadiazole invitro In Vitro Assays start->invitro anticancer Anticancer Screening (MTT Assay) invitro->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) invitro->antimicrobial mechanistic Mechanistic Studies anticancer->mechanistic antimicrobial->mechanistic enzyme Enzyme Inhibition Assays (EGFR, COX, etc.) mechanistic->enzyme pathway Pathway Analysis (Western Blot, etc.) mechanistic->pathway end Data Analysis & Conclusion enzyme->end pathway->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method is a two-step synthesis. It begins with the reaction of 4-bromobenzoyl chloride with hydrazine hydrate to form N,N'-bis(4-bromobenzoyl)hydrazine. This intermediate is then cyclized using a dehydrating agent to yield the final product.[1] Another common approach involves the oxidative cyclization of aroyl hydrazones.[2][3]

Q2: What dehydrating agents are typically used for the cyclization step?

A2: A variety of dehydrating agents can be used for the cyclodehydration of the diacylhydrazine intermediate. Commonly employed reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA).[4][5] More recent methods have also utilized reagents like sulfuryl fluoride (SO₂F₂) under milder conditions.[6][7]

Q3: What is a typical reported yield for the synthesis of this compound?

A3: While yields can vary depending on the specific protocol and scale, the synthesis of this compound via the diacylhydrazine intermediate using phosphorus oxychloride in toluene has been reported to produce excellent yields.[1] For other 2,5-disubstituted 1,3,4-oxadiazoles, yields can range from moderate to excellent, often exceeding 80-90% under optimized conditions.[8][9]

Q4: Can I use 4-bromobenzoic acid instead of 4-bromobenzoyl chloride as a starting material?

A4: Yes, it is possible to start from 4-bromobenzoic acid. In this case, the carboxylic acid can be reacted with an acyl hydrazide in the presence of a suitable dehydrating agent.[10][11] Alternatively, the carboxylic acid can be converted to the acid chloride in situ or in a separate step before reacting with hydrazine hydrate.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of N,N'-bis(4-bromobenzoyl)hydrazine (Intermediate) Incomplete reaction of 4-bromobenzoyl chloride.Ensure the dropwise addition of 4-bromobenzoyl chloride to the hydrazine hydrate solution at a low temperature (e.g., 0-5 °C) to control the exothermic reaction. Use a suitable base like triethylamine or pyridine to neutralize the HCl byproduct.[1]
Hydrolysis of 4-bromobenzoyl chloride.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Low Yield of this compound (Final Product) Inefficient cyclodehydration.Optimize the choice and amount of dehydrating agent. Phosphorus oxychloride is effective, but others like thionyl chloride or polyphosphoric acid can be tested.[4][5] Ensure the reaction is heated to a sufficient temperature (e.g., reflux in toluene) for an adequate duration.[1]
Degradation of the product.Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Incomplete reaction.Ensure the diacylhydrazine intermediate is completely dissolved or well-suspended in the solvent before adding the dehydrating agent. Increase the reaction time or temperature as guided by TLC analysis.
Product is Impure (Contaminated with Starting Material or Byproducts) Unreacted diacylhydrazine intermediate.Improve the efficiency of the cyclization step by adjusting the reaction conditions as mentioned above. Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid.
Presence of side products from the dehydrating agent.After the reaction is complete, carefully quench the reaction mixture, for instance, by pouring it onto crushed ice, to decompose any remaining dehydrating agent.[5] Neutralize the mixture with a base (e.g., sodium bicarbonate solution) before extraction.[5]
Reaction is Sluggish or Does Not Proceed to Completion Low reaction temperature.Ensure the reaction mixture is heated to the appropriate temperature for the chosen solvent and dehydrating agent. For example, refluxing in toluene is common when using POCl₃.[1]
Poor quality of reagents.Use freshly distilled or high-purity dehydrating agents. Ensure the starting materials are pure and dry.

Experimental Protocols

Protocol 1: Synthesis of this compound via Diacylhydrazine Intermediate

Step 1: Synthesis of N,N'-bis(4-bromobenzoyl)hydrazine

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate in a suitable solvent such as chloroform. Add a base, for example, triethylamine.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Dissolve 4-bromobenzoyl chloride in the same solvent and add it dropwise to the cooled hydrazine solution over a period of 30-60 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.[1]

  • Monitor the reaction by TLC.

  • Filter the resulting precipitate, wash it with water and a cold solvent (e.g., ethanol) to remove impurities, and dry it under a vacuum.

Step 2: Synthesis of this compound

  • Place the dried N,N'-bis(4-bromobenzoyl)hydrazine in a round-bottom flask with a reflux condenser.

  • Add a solvent such as toluene, followed by the slow addition of a dehydrating agent like phosphorus oxychloride.[1]

  • Heat the reaction mixture to reflux and maintain it for several hours (e.g., 11 hours), monitoring the progress by TLC.[1]

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a suitable base (e.g., 20% sodium bicarbonate solution).[5]

  • Filter the solid product, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure this compound.

Data Presentation

Table 1: Comparison of Dehydrating Agents for 1,3,4-Oxadiazole Synthesis

Dehydrating AgentTypical Reaction ConditionsAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃) Reflux in solvent (e.g., toluene) or neatHigh yields, readily available[4][12]Corrosive, requires careful handling and quenching
Thionyl Chloride (SOCl₂) Reflux in an inert solventEffective for cyclodehydration[4]Toxic and corrosive, generates SO₂ gas
Phosphorus Pentoxide (P₂O₅) High temperature, often in a high-boiling solventStrong dehydrating agentHeterogeneous reaction, can be difficult to work with
Polyphosphoric Acid (PPA) High temperature (100-150 °C)Acts as both solvent and catalystViscous, product isolation can be challenging
Sulfuryl Fluoride (SO₂F₂) Milder conditions (e.g., 90 °C in toluene)[7]Good functional group tolerance, milder conditions[6][7]Requires handling of a gaseous reagent

Visualizations

experimental_workflow cluster_step1 Step 1: Diacylhydrazine Synthesis cluster_step2 Step 2: Oxadiazole Synthesis (Cyclization) start 4-Bromobenzoyl Chloride + Hydrazine Hydrate reaction1 Reaction in Chloroform/Triethylamine at 0-5 °C start->reaction1 stirring Stir at Room Temperature (4h) reaction1->stirring filtration1 Filter and Wash Precipitate stirring->filtration1 intermediate N,N'-bis(4-bromobenzoyl)hydrazine filtration1->intermediate intermediate_input Diacylhydrazine Intermediate intermediate->intermediate_input reaction2 Reflux in Toluene with POCl₃ (11h) intermediate_input->reaction2 quench Cool and Quench on Ice reaction2->quench neutralize Neutralize with NaHCO₃ quench->neutralize filtration2 Filter and Wash Solid neutralize->filtration2 recrystallize Recrystallize filtration2->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the two-step synthesis.

troubleshooting_yield start Low Yield of Final Product check_intermediate Check Purity and Yield of Diacylhydrazine Intermediate start->check_intermediate intermediate_ok Intermediate Yield/Purity is Good check_intermediate->intermediate_ok Yes intermediate_low Intermediate Yield/Purity is Low check_intermediate->intermediate_low No check_cyclization Analyze Cyclization Step intermediate_ok->check_cyclization optimize_step1 Optimize Step 1: - Check stoichiometry - Ensure anhydrous conditions - Control temperature during addition intermediate_low->optimize_step1 incomplete_reaction Incomplete Reaction? check_cyclization->incomplete_reaction degradation Product Degradation? incomplete_reaction->degradation No optimize_cyclization Optimize Cyclization: - Increase reaction time/temperature - Change dehydrating agent - Ensure reagents are high purity incomplete_reaction->optimize_cyclization Yes optimize_conditions Modify Conditions: - Lower reaction temperature - Reduce reaction time - Monitor closely with TLC degradation->optimize_conditions Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole. The information is designed to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Q1: After synthesis, my crude product is a sticky solid/oil instead of a powder. What could be the cause and how can I fix it?

A1: A sticky or oily crude product often indicates the presence of residual solvent or impurities.

  • Possible Cause 1: Residual Solvent: The solvent used in the reaction (e.g., phosphorus oxychloride, chloroform, or dichloromethane) may not have been completely removed.

  • Solution: Ensure complete removal of the solvent under reduced pressure. You can also try triturating the crude product with a non-polar solvent like hexanes or pentane to induce solidification and wash away non-polar impurities.

  • Possible Cause 2: Presence of Unreacted Intermediates: The intermediate, N,N'-bis(4-bromobenzoyl)hydrazine, may be present in significant amounts. This intermediate has different physical properties and may contribute to the oily nature of the crude product.

  • Solution: Proceed with a preliminary purification step. Recrystallization or column chromatography should effectively separate the desired product from the intermediate.

Q2: My recrystallization attempt resulted in very low yield. What are the common reasons for this?

A2: Low recovery from recrystallization is a frequent issue. Here are some potential causes and their solutions:

  • Possible Cause 1: Inappropriate Solvent System: The chosen solvent or solvent mixture may be too good at dissolving the product, even at low temperatures.

  • Solution: Experiment with different solvent systems. For this compound, consider using a mixture of solvents, such as ethanol/DMSO or ethanol/chloroform.[1][2] Start with a small amount of the crude product to test solubility. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • Possible Cause 2: Using Too Much Solvent: An excessive amount of solvent will keep the product dissolved even after cooling.

  • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.

  • Possible Cause 3: Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil.

  • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

Q3: After purification by column chromatography, my product is still not pure according to NMR/TLC analysis. What went wrong?

A3: Column chromatography is a powerful technique, but several factors can lead to impure fractions.

  • Possible Cause 1: Improper Solvent System (Eluent): The polarity of the eluent may be too high, causing both the desired product and impurities to elute together.

  • Solution: Optimize the eluent system using thin-layer chromatography (TLC) first. The ideal eluent should provide good separation between the product spot and any impurity spots, with the product having an Rf value between 0.2 and 0.4. A common mobile phase for similar compounds is ethyl acetate.[3]

  • Possible Cause 2: Column Overloading: Loading too much crude product onto the column can lead to poor separation.

  • Solution: As a general rule, the amount of crude product should be about 1-5% of the weight of the stationary phase (silica gel).

  • Possible Cause 3: Cracks or Channels in the Stationary Phase: An improperly packed column can lead to uneven flow of the eluent and poor separation.

  • Solution: Ensure the column is packed uniformly without any air bubbles or cracks.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the cyclodehydration of 1,2-bis(4-bromobenzoyl)hydrazine.[4] This precursor is typically prepared by reacting 4-bromobenzoyl chloride with hydrazine hydrate.[4] The subsequent cyclization is often achieved using a dehydrating agent like phosphorus oxychloride (POCl₃).[4][5]

Q2: What are the expected impurities in the synthesis of this compound?

A2: Common impurities may include:

  • Unreacted 4-bromobenzoyl chloride: The starting material for the precursor synthesis.

  • N,N'-bis(4-bromobenzoyl)hydrazine: The intermediate that may not have fully cyclized.

  • Side products from the cyclization reaction: Depending on the reaction conditions, other minor products could be formed.

Q3: What are the recommended recrystallization solvents for this compound?

A3: Based on literature for similar compounds, good starting points for recrystallization solvents are:

  • Ethanol[3]

  • Methanol[3]

  • A mixture of Ethanol and Dimethyl sulfoxide (DMSO)[1]

  • A mixture of Ethanol and Chloroform[2]

The choice of solvent will depend on the specific impurities present. It is advisable to test the solubility of a small amount of the crude product in different solvents to find the optimal one.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography is a suitable method for purifying this compound. A silica gel stationary phase is typically used. The mobile phase (eluent) should be optimized using TLC to achieve good separation. For similar oxadiazole derivatives, ethyl acetate has been used as a mobile phase.[3]

Data Presentation

Table 1: Summary of Purification Techniques and Conditions

Purification TechniqueSolvent/Eluent SystemTypical YieldPurity AssessmentReference(s)
RecrystallizationEthanol, Methanol65-79% (for a similar precursor)Melting Point, NMR[3]
RecrystallizationEthanol/DMSO81% (for a similar product)Melting Point, NMR, MS, Elemental Analysis[1]
RecrystallizationEthanol/Chloroform (2:1 v/v)92% (for a similar product)Melting Point, NMR[2]
Column ChromatographyEthyl Acetate91% (for a similar product)NMR, HRMS[3]

Experimental Protocols

Protocol 1: Synthesis of N,N'-bis(4-bromobenzoyl)hydrazine (Precursor)

  • In a round-bottom flask, dissolve hydrazine hydrate in a suitable solvent like water or an alcohol.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add two equivalents of 4-bromobenzoyl chloride to the cooled solution while stirring. The addition of a base like triethylamine can be used to scavenge the HCl byproduct.[4]

  • After the addition is complete, continue stirring at 0-5°C for 1-2 hours.

  • The N,N'-bis(4-bromobenzoyl)hydrazine will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser, add the dry N,N'-bis(4-bromobenzoyl)hydrazine.

  • Add an excess of phosphorus oxychloride (POCl₃) (typically 3-5 equivalents).[4]

  • Heat the mixture to reflux and maintain for 4-6 hours.[4] The reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • The crude this compound will precipitate.

  • Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry.

Protocol 3: Purification by Recrystallization

  • Place the crude, dry this compound in a flask.

  • Add a minimum amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before filtering hot to remove the charcoal.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 4-bromobenzoyl chloride + Hydrazine Hydrate intermediate N,N'-bis(4-bromobenzoyl)hydrazine start->intermediate Reaction product Crude this compound intermediate->product Cyclodehydration (POCl3) recrystallization Recrystallization product->recrystallization Option 1 column_chromatography Column Chromatography product->column_chromatography Option 2 analysis Purity & Structural Confirmation (NMR, MS, MP) recrystallization->analysis column_chromatography->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Crude Product Issues sticky_oily Sticky/Oily Product start->sticky_oily low_yield Low Recrystallization Yield start->low_yield impure_column Impure after Column start->impure_column sticky_oily_cause1 Residual Solvent? sticky_oily->sticky_oily_cause1 sticky_oily_cause2 Unreacted Intermediate? sticky_oily->sticky_oily_cause2 low_yield_cause1 Wrong Solvent? low_yield->low_yield_cause1 low_yield_cause2 Too Much Solvent? low_yield->low_yield_cause2 low_yield_cause3 Cooled Too Fast? low_yield->low_yield_cause3 impure_column_cause1 Wrong Eluent? impure_column->impure_column_cause1 impure_column_cause2 Column Overloaded? impure_column->impure_column_cause2 impure_column_cause3 Poorly Packed? impure_column->impure_column_cause3 sticky_oily_sol1 Thoroughly Dry / Triturate sticky_oily_cause1->sticky_oily_sol1 Yes sticky_oily_sol2 Proceed to Purification sticky_oily_cause2->sticky_oily_sol2 Yes low_yield_sol1 Test Other Solvents low_yield_cause1->low_yield_sol1 Yes low_yield_sol2 Use Minimum Hot Solvent low_yield_cause2->low_yield_sol2 Yes low_yield_sol3 Slow Cooling low_yield_cause3->low_yield_sol3 Yes impure_column_sol1 Optimize with TLC impure_column_cause1->impure_column_sol1 Yes impure_column_sol2 Reduce Load impure_column_cause2->impure_column_sol2 Yes impure_column_sol3 Repack Column impure_column_cause3->impure_column_sol3 Yes

References

common side reactions in the synthesis of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method is a two-step process. The first step involves the formation of 1,2-bis(4-bromobenzoyl)hydrazine from the reaction of 4-bromobenzoyl chloride with hydrazine hydrate. The second step is the cyclodehydration of the resulting diacylhydrazine intermediate, typically using a strong dehydrating agent like phosphorus oxychloride (POCl₃), to yield the final product.[1]

Q2: What are the typical yields for the synthesis of this compound?

A2: The overall yield for the two-step synthesis is generally good to excellent. The formation of the intermediate, N,N'-bis(4-bromobenzoyl)hydrazine, can proceed in high yield. The subsequent cyclodehydration step using phosphorus oxychloride is also reported to provide the desired this compound in excellent yield.[1] Specific yields can vary based on reaction conditions and purification methods.

StepReactantsProductTypical Yield
14-bromobenzoyl chloride, Hydrazine hydrate1,2-bis(4-bromobenzoyl)hydrazineHigh
21,2-bis(4-bromobenzoyl)hydrazine, POCl₃This compoundExcellent[1]

Q3: Are there any alternative reagents for the cyclodehydration step?

A3: Yes, besides phosphorus oxychloride, other dehydrating agents can be used for the cyclization of N,N'-diacylhydrazines to form 1,3,4-oxadiazoles. These include thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and phosphorus pentoxide (P₂O₅).[2] The choice of reagent can influence reaction conditions and yields.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low yield of the intermediate, 1,2-bis(4-bromobenzoyl)hydrazine.

Possible Causes:

  • Hydrolysis of 4-bromobenzoyl chloride: 4-bromobenzoyl chloride is moisture-sensitive and can hydrolyze to 4-bromobenzoic acid, which will not react with hydrazine under these conditions.

  • Over-acylation of hydrazine: If the stoichiometry is not carefully controlled, or if the 4-bromobenzoyl chloride is added too quickly, a portion of the hydrazine may be acylated more than twice, leading to complex side products.

  • Incomplete reaction: Insufficient reaction time or inadequate mixing can lead to unreacted starting materials.

Troubleshooting Steps:

Recommended SolutionDetailed Protocol
Ensure anhydrous conditions Use freshly distilled solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
Controlled addition of acyl chloride Add the 4-bromobenzoyl chloride solution dropwise to the hydrazine solution at a low temperature (e.g., 0-5 °C) with vigorous stirring. This helps to control the exothermicity of the reaction and minimize over-acylation.
Optimize reaction time and temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or allowing the reaction mixture to slowly warm to room temperature after the addition of the acyl chloride.
Purification of the intermediate The crude 1,2-bis(4-bromobenzoyl)hydrazine can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to remove unreacted starting materials and byproducts before proceeding to the cyclization step.[2]
Problem 2: The cyclodehydration reaction is incomplete, resulting in a mixture of starting material and product.

Possible Causes:

  • Insufficient dehydrating agent: The amount of phosphorus oxychloride or other dehydrating agent may not be sufficient to drive the reaction to completion.

  • Low reaction temperature or short reaction time: The cyclization may require higher temperatures or longer reaction times to proceed to completion.

  • Poor quality of dehydrating agent: The phosphorus oxychloride may have degraded due to improper storage.

Troubleshooting Steps:

Recommended SolutionDetailed Protocol
Optimize amount of dehydrating agent Increase the molar excess of phosphorus oxychloride. A common ratio is to use POCl₃ as both the reagent and the solvent.
Increase reaction temperature and time The reaction is often carried out at reflux temperature.[1] Monitor the reaction by TLC to determine the optimal reaction time.
Use fresh dehydrating agent Ensure that the phosphorus oxychloride is of high quality and has been stored under appropriate anhydrous conditions.
Problem 3: Formation of colored impurities or tar-like substances during cyclodehydration.

Possible Causes:

  • High reaction temperature: Excessive heating can lead to decomposition of the starting material or product, resulting in the formation of polymeric or colored byproducts.

  • Presence of impurities in the intermediate: Impurities from the first step can lead to side reactions during the high-temperature cyclization.

Troubleshooting Steps:

Recommended SolutionDetailed Protocol
Careful temperature control Use an oil bath or a heating mantle with a temperature controller to maintain a consistent and appropriate reflux temperature. Avoid overheating.
Purify the intermediate Ensure the 1,2-bis(4-bromobenzoyl)hydrazine is of high purity before subjecting it to the cyclodehydration reaction. Recrystallization is a recommended purification method.[2]
Work-up procedure After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice. This helps to decompose any remaining POCl₃ and precipitate the crude product. The crude product can then be purified by recrystallization.

Experimental Protocols

Synthesis of 1,2-bis(4-bromobenzoyl)hydrazine [1]

  • Dissolve hydrazine hydrate in a suitable solvent like chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add triethylamine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 4-bromobenzoyl chloride in the same solvent to the cooled hydrazine solution with continuous stirring over a period of time.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the precipitate, wash it with water and a suitable organic solvent, and dry it to obtain the crude product.

  • Recrystallize the crude product from ethanol or methanol to get pure 1,2-bis(4-bromobenzoyl)hydrazine.

Synthesis of this compound [1]

  • Place the purified 1,2-bis(4-bromobenzoyl)hydrazine in a round-bottom flask equipped with a reflux condenser.

  • Add phosphorus oxychloride to the flask.

  • Heat the mixture to reflux and maintain the reflux for several hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Filter the resulting precipitate, wash it thoroughly with water until the filtrate is neutral, and then dry it.

  • Recrystallize the crude product from a suitable solvent like toluene or a solvent mixture to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Formation of Diacylhydrazine cluster_step2 Step 2: Cyclodehydration A 4-bromobenzoyl chloride C 1,2-bis(4-bromobenzoyl)hydrazine A->C B Hydrazine hydrate B->C D 1,2-bis(4-bromobenzoyl)hydrazine C->D Purification F This compound D->F E POCl3 E->F

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Start Synthesis Step1 Step 1: Diacylhydrazine Formation Start->Step1 Step2 Step 2: Cyclodehydration Step1->Step2 P1 Low Yield in Step 1 Step1->P1 End Final Product Step2->End P2 Incomplete Cyclization Step2->P2 P3 Impurity Formation Step2->P3 S1a Anhydrous Conditions P1->S1a S1b Controlled Addition P1->S1b S2a Optimize Reagent Amount P2->S2a S2b Optimize Conditions P2->S2b S3a Temperature Control P3->S3a S3b Purify Intermediate P3->S3b

Caption: Troubleshooting logic for the synthesis.

References

optimizing reaction conditions for functionalizing 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the functionalization of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole via common cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Suzuki-Miyaura Coupling

Issue 1: Low to No Product Yield

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst to ensure the active Pd(0) species is generated.Palladium catalysts, especially Pd(0) complexes, can degrade over time with exposure to air and moisture.
Inefficient Base Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely ground and anhydrous.The choice of base is crucial for the transmetalation step and its effectiveness can be substrate-dependent.[1]
Protodeboronation of Boronic Acid Use an excess of the boronic acid (1.5-2.0 equivalents). Add the boronic acid in portions during the reaction.Boronic acids can be susceptible to hydrolysis and protodeboronation, especially at elevated temperatures.
Poor Solvent Choice A mixture of a polar aprotic solvent (e.g., dioxane, DME) and water is often effective. Ensure solvents are properly degassed.The solvent system needs to facilitate the solubility of both the organic and inorganic reagents.
Low Reaction Temperature Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.While some Suzuki couplings proceed at room temperature, others require heating to overcome activation barriers.

Issue 2: Formation of Side Products (e.g., Homocoupling of Boronic Acid)

Potential Cause Troubleshooting Step Rationale
Oxygen in the Reaction Mixture Ensure thorough degassing of the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).Oxygen can promote the oxidative homocoupling of boronic acids.
High Catalyst Loading Reduce the palladium catalyst loading to the minimum required for efficient conversion (typically 1-5 mol%).High catalyst concentrations can sometimes favor side reactions.
Incorrect Stoichiometry Use a slight excess of the boronic acid relative to the aryl bromide.An imbalance in stoichiometry can sometimes lead to unwanted side reactions.
Buchwald-Hartwig Amination

Issue 1: Incomplete Conversion or Slow Reaction

Potential Cause Troubleshooting Step Rationale
Inappropriate Ligand Screen a variety of phosphine ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for your specific amine.The steric and electronic properties of the ligand are critical for the efficiency of the Buchwald-Hartwig amination.[1]
Weak Base Use a strong, non-nucleophilic base such as NaOt-Bu, K₃PO₄, or LHMDS.A strong base is required to deprotonate the amine and facilitate the catalytic cycle.
Catalyst Inhibition The nitrogen atoms in the oxadiazole ring may coordinate to the palladium center, inhibiting catalysis. Use a higher catalyst loading or a ligand that is less susceptible to displacement.Heterocycles containing nitrogen can act as catalyst poisons.
Sterically Hindered Amine For bulky secondary amines, consider using a more sterically demanding ligand and higher reaction temperatures.Steric hindrance can slow down the coupling reaction, requiring more forcing conditions.

Issue 2: Dehalogenation of the Starting Material

Potential Cause Troubleshooting Step Rationale
Presence of Water Ensure all reagents and solvents are anhydrous.Water can act as a proton source, leading to the reduction of the aryl bromide.
Unfavorable Ligand Certain ligands may promote β-hydride elimination, which can lead to dehalogenation. Try a different class of phosphine ligand.The ligand influences the stability and reactivity of the palladium intermediates.[1]
High Temperatures Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures can sometimes favor decomposition pathways and side reactions.
Sonogashira Coupling

Issue 1: Low Yield of the Desired Coupled Product

Potential Cause Troubleshooting Step Rationale
Homocoupling of the Alkyne (Glaser Coupling) Rigorously degas all solvents and reagents and maintain an inert atmosphere. The use of a copper-free Sonogashira protocol can also mitigate this side reaction.Oxygen promotes the oxidative homocoupling of terminal alkynes, which is a common side reaction.
Decomposition of the Alkyne Use a mild base such as Et₃N or DIPEA. Add the alkyne slowly to the reaction mixture.Some terminal alkynes can be sensitive to strong bases and high temperatures.
Inefficient Catalyst System Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and consider the addition of a copper(I) co-catalyst (e.g., CuI).The choice of catalyst and the presence of a co-catalyst can significantly impact the reaction rate and yield.[2]
Solvent Effects Solvents like DMF, THF, or toluene are commonly used. The choice of solvent can influence the solubility of the reagents and the reaction rate.Ensure the chosen solvent is anhydrous and degassed.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for optimizing the Suzuki-Miyaura coupling of this compound?

A1: A reliable starting point is to use Pd(PPh₃)₄ as the catalyst, K₂CO₃ as the base, and a solvent system of toluene/ethanol/water. The reaction is typically heated to reflux. See the detailed experimental protocol below for a specific example.

Q2: I am observing the formation of a significant amount of a dehalogenated by-product in my Buchwald-Hartwig amination. What can I do to minimize this?

A2: Dehalogenation is often caused by the presence of trace amounts of water or by a side reaction pathway involving β-hydride elimination. Ensure all your reagents and solvents are scrupulously dried. You can also try using a different phosphine ligand, as the ligand can influence the propensity for β-hydride elimination.[1] Running the reaction at a lower temperature may also help.

Q3: My Sonogashira coupling is giving me a complex mixture of products, including what appears to be a dimer of my alkyne. How can I improve the selectivity?

A3: The formation of alkyne dimers is a common side reaction in Sonogashira couplings, known as Glaser coupling, which is promoted by oxygen. It is crucial to thoroughly degas your reaction mixture and maintain a strict inert atmosphere (argon or nitrogen). Alternatively, you can explore copper-free Sonogashira conditions, which are known to suppress this side reaction.

Q4: Can the oxadiazole ring itself interfere with the palladium catalyst?

A4: Yes, the nitrogen atoms in the 1,3,4-oxadiazole ring have lone pairs of electrons and can potentially coordinate to the palladium center. This can lead to catalyst inhibition or the formation of inactive catalyst species. If you suspect catalyst poisoning, you may need to increase the catalyst loading or use a more strongly binding ligand that is less easily displaced by the oxadiazole nitrogen atoms.

Q5: For a double functionalization of this compound, should I add all the reagents at once?

A5: For a double functionalization, it is generally recommended to use at least two equivalents of the coupling partner (boronic acid, amine, or alkyne) and adjust the equivalents of the other reagents accordingly. All reagents can typically be added at the beginning of the reaction.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

EntryBoronic AcidBaseSolvent SystemTemp (°C)Time (h)Yield (%)
12-Thiopheneboronic acidK₂CO₃Toluene/Ethanol/H₂O100472
23-Thiopheneboronic acidK₂CO₃Toluene/Ethanol/H₂O100285
32-Furanboronic acidK₂CO₃Toluene/Ethanol/H₂O100379
43-Furanboronic acidK₂CO₃Toluene/Ethanol/H₂O100288
53-Pyridineboronic acidK₂CO₃Toluene/Ethanol/H₂O1001090
64-Pyridineboronic acidK₂CO₃Toluene/Ethanol/H₂O100892
7Phenylboronic acidK₂CO₃Toluene/Ethanol/H₂O100299

Data adapted from a study on the Suzuki cross-coupling of this compound.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

A mixture of this compound (1.0 mmol), the respective boronic acid (2.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (4.0 mmol) in a solvent mixture of toluene (10 mL), ethanol (5 mL), and water (5 mL) is placed in a round-bottom flask. The mixture is degassed by bubbling argon through the solution for 15 minutes and then heated to 100°C under an argon atmosphere. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for the Buchwald-Hartwig Amination (Representative)

In a glovebox, a vial is charged with this compound (1.0 mmol), the desired amine (2.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., XPhos, 0.08 mmol), and a base (e.g., NaOt-Bu, 2.4 mmol). The vial is sealed, and anhydrous, degassed toluene (10 mL) is added. The reaction mixture is then heated to the desired temperature (e.g., 100°C) and stirred until the starting material is consumed as monitored by TLC or LC-MS. The reaction is then cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

General Procedure for the Sonogashira Cross-Coupling Reaction (Representative)

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMF or THF, 15 mL) are added the terminal alkyne (2.5 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol). A base (e.g., Et₃N, 5.0 mmol) is then added, and the mixture is degassed with argon for 15 minutes. The reaction is stirred at the desired temperature (e.g., 60-80°C) under an argon atmosphere until completion (monitored by TLC). The reaction mixture is then cooled, diluted with an organic solvent, and washed with aqueous NH₄Cl and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling s1 Reactants Mixing: This compound Boronic Acid Pd(PPh₃)₄ K₂CO₃ s2 Degassing (Argon Purge) s1->s2 s3 Heating (100°C) s2->s3 s4 Work-up & Purification s3->s4 b1 Reactants Mixing (Inert Atmo.): This compound Amine Pd Precatalyst & Ligand Base b2 Solvent Addition b1->b2 b3 Heating b2->b3 b4 Work-up & Purification b3->b4 so1 Reactants Mixing: This compound Terminal Alkyne Pd & Cu Catalysts Base so2 Degassing (Argon Purge) so1->so2 so3 Heating so2->so3 so4 Work-up & Purification so3->so4

Caption: General experimental workflows for cross-coupling reactions.

troubleshooting_logic start Low Yield in Cross-Coupling? catalyst Is the catalyst active? start->catalyst base Is the base appropriate? start->base conditions Are reaction conditions optimal? start->conditions side_reactions Are side reactions occurring? start->side_reactions catalyst_sol Use fresh catalyst/precatalyst. catalyst->catalyst_sol base_sol Screen different bases. base->base_sol conditions_sol Optimize temperature and solvent. conditions->conditions_sol side_reactions_sol Ensure inert atmosphere; check stoichiometry. side_reactions->side_reactions_sol

Caption: A logical guide for troubleshooting low reaction yields.

References

Technical Support Center: Enhancing Quantum Yield of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole and its derivatives. The focus is on addressing common experimental challenges to enhance the quantum yield of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the typical range for the quantum yield of 2,5-disubstituted 1,3,4-oxadiazole derivatives?

A1: The quantum yield of 2,5-disubstituted 1,3,4-oxadiazole derivatives can vary significantly based on the nature of the substituents and the solvent used. They are known to be highly fluorescent compounds, and in some cases, can exhibit high photoluminescence quantum yields. For instance, certain derivatives with electron-donating groups can achieve high quantum yields, while the presence of specific functional groups or solvents can lead to quenching and lower yields.

Q2: How does solvent polarity affect the quantum yield of these derivatives?

A2: Solvent polarity plays a crucial role in the photophysical properties of 2,5-disubstituted 1,3,4-oxadiazole derivatives. Generally, as the polarity of the solvent increases, a slight decrease in the fluorescence quantum yield may be observed for some derivatives.[1] This is often attributed to the stabilization of intramolecular charge transfer (ICT) excited states in polar solvents, which can lead to non-radiative decay pathways. The fluorescence spectra of these compounds can also show a significant solvatochromic effect, leading to large Stokes shifts in polar solvents.[2]

Q3: What is the impact of different substituents on the quantum yield?

A3: Substituents on the phenyl rings of the 2,5-diphenyl-1,3,4-oxadiazole core have a profound effect on the quantum yield. The introduction of electron-donating groups, such as diphenylamine, can enhance the intramolecular charge transfer strength and lead to high quantum yields in nonpolar solvents.[1] Conversely, certain substituents, like para-dialkoxy groups adjacent to the oxadiazole ring, can lead to a greatly reduced quantum yield due to repulsive interactions that prevent excited-state planarity.[3]

Q4: Can fluorescence quenching be a problem with these compounds?

A4: Yes, fluorescence quenching can occur with 1,3,4-oxadiazole derivatives. For example, the presence of certain nanoparticles like NiO and SnO2 can induce a gradual decrease in absorbance and fluorescence intensities.[4] Therefore, it is important to ensure the purity of solvents and avoid contaminants that may act as quenchers.

Troubleshooting Guide

Issue Possible Causes Suggested Solutions
Low or no fluorescence observed. Impure compound, presence of quenching impurities, incorrect solvent.- Purify the synthesized compound using column chromatography or recrystallization. - Use high-purity solvents and ensure glassware is scrupulously clean. - Test the compound in a nonpolar solvent like cyclohexane or toluene, where quenching effects may be minimized.
Quantum yield is significantly lower than expected. Aggregation of the molecules at high concentrations, presence of non-radiative decay pathways, incorrect measurement parameters.- Measure the quantum yield at different concentrations to check for aggregation-caused quenching. - Consider the solvent polarity; a less polar solvent might increase the quantum yield. - Ensure the correct reference standard is used for relative quantum yield measurements and that the spectrophotometer is properly calibrated.
Inconsistent quantum yield measurements. Fluctuation in excitation source intensity, temperature variations, sample degradation.- Allow the light source to stabilize before taking measurements. - Control the temperature of the sample holder. - Check for photobleaching by measuring the fluorescence intensity over time. If degradation is observed, use fresh samples for each measurement.
Unexpected shifts in emission spectra. Change in solvent polarity, presence of acidic or basic impurities, formation of excimers/exciplexes.- Verify the solvent purity and polarity. - Buffer the solution if pH sensitivity is suspected. - Dilute the sample to investigate concentration-dependent spectral shifts.

Experimental Protocols

General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

A common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of diacylhydrazines.[5]

Materials:

  • Substituted acid hydrazide

  • Substituted acid chloride or carboxylic acid

  • Dehydrating agent (e.g., phosphorus oxychloride (POCl3), thionyl chloride)[5]

  • Anhydrous solvent (e.g., toluene, xylene)

Procedure:

  • React the acid hydrazide with an acid chloride or carboxylic acid in an appropriate solvent to form the corresponding diacylhydrazine.

  • The diacylhydrazine is then cyclized by refluxing with a dehydrating agent like phosphorus oxychloride.[1][5]

  • After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the crude product.

  • The crude product is filtered, washed with water, and dried.

  • Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.

Measurement of Relative Fluorescence Quantum Yield

The relative quantum yield (Φ_s) of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield (Φ_r).

Materials:

  • Fluorimeter

  • Cuvettes

  • Sample solution of the 1,3,4-oxadiazole derivative

  • Standard solution (e.g., quinine sulfate in 0.1 M H2SO4)

  • Solvent

Procedure:

  • Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent, with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Record the fluorescence emission spectrum for each solution, exciting at the same wavelength.

  • Integrate the area under the emission curve for both the sample and the standard.

  • Calculate the quantum yield using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Data Presentation

Table 1: Quantum Yield of Selected 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives in Different Solvents

DerivativeSolventQuantum Yield (Φ)Reference
DPAOXDCyclohexane~0.7[1]
DPAOXDToluene~0.7[1]
DPAOXDChloroform0.4 - 0.6[1]
DPAOXDDichloromethane0.4 - 0.6[1]
DPAOXDBENCyclohexane~0.7[1]
DPAOXDBENToluene~0.7[1]
DPAOXDBENChloroform0.4 - 0.6[1]
DPAOXDBENDichloromethane0.4 - 0.6[1]
BPOXD-B8Cyclohexane0.835[6]
BPOXD-B8DMSO0.416[6]

DPAOXD: 2,2-bis[4-4-(N,N-diphenylamino)]-1,3,4-oxadiazole DPAOXDBEN: 1,4-bis{[4-4-(N,N-diphenylamino)]-1,3,4-oxadiazole}benzene BPOXD-B8: 2-(biphenyl-4-yl)-5-(3,4-bis(octyloxy)phenyl)-1,3,4-oxadiazole

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_measurement Quantum Yield Measurement start Start with Acid Hydrazide & Acid Chloride/Carboxylic Acid reaction Formation of Diacylhydrazine start->reaction cyclization Cyclization with Dehydrating Agent reaction->cyclization purification Purification (Recrystallization/ Chromatography) cyclization->purification product Pure 2,5-Disubstituted 1,3,4-Oxadiazole Derivative purification->product prep Prepare Sample & Reference Solutions abs Measure Absorbance prep->abs fluor Record Fluorescence Emission Spectra abs->fluor calc Calculate Quantum Yield fluor->calc result Quantum Yield Value calc->result

Caption: Experimental workflow for synthesis and quantum yield measurement.

troubleshooting_logic start Low Quantum Yield Observed check_purity Is the compound pure? start->check_purity check_solvent Is the solvent appropriate? check_purity->check_solvent Yes purify Action: Purify the compound. check_purity->purify No check_concentration Is the concentration optimal? check_solvent->check_concentration Yes change_solvent Action: Use a nonpolar solvent. check_solvent->change_solvent No check_instrument Are the instrument settings correct? check_concentration->check_instrument Yes adjust_concentration Action: Test a dilution series. check_concentration->adjust_concentration No calibrate Action: Calibrate the instrument. check_instrument->calibrate No success Quantum Yield Enhanced check_instrument->success Yes purify->check_solvent change_solvent->check_concentration adjust_concentration->check_instrument calibrate->success

Caption: Troubleshooting logic for low quantum yield.

References

stability issues of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole in solution-based experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is the 1,3,4-oxadiazole ring in this compound?

A1: The 1,3,4-oxadiazole ring is known for its high thermal and chemical stability.[1][2] This stability is a key feature of this class of heterocyclic compounds. However, like many heterocyclic systems, it can be susceptible to degradation under harsh conditions. One study on a 1,2,4-oxadiazole derivative showed that the ring could be opened under strongly acidic or basic conditions, with maximum stability observed in a pH range of 3-5. While this is a different isomer, it suggests that avoiding extreme pH is a prudent measure for ensuring the stability of the 1,3,4-oxadiazole ring in your compound. Alkaline hydrolysis, in particular, has been noted to potentially promote the decomposition of the oxadiazole ring if heated excessively.[1]

Q2: What is the solubility of this compound in common organic solvents?

Q3: Is this compound sensitive to light?

A3: Yes, there is a potential for photosensitivity. Aryl halides can undergo photodehalogenation upon exposure to UV light.[5][6][7] This is a radical chain reaction that can be facilitated by the presence of bases and a hydrogen donor.[6] Therefore, it is recommended to protect solutions of this compound from direct light, especially during long-duration experiments or when in storage, to prevent potential degradation.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Reaction Solvents

Symptoms:

  • The compound does not fully dissolve in the chosen solvent, even with heating and stirring.

  • Inconsistent reaction kinetics or incomplete conversion.

  • Precipitation of starting material during the reaction.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate solvent choice. Consult the solvent miscibility chart and consider using more polar aprotic solvents like DMF, DMSO, or NMP. These solvents often have a better capacity to dissolve sparingly soluble organic compounds, especially at elevated temperatures.
Insufficient temperature. Gently heat the reaction mixture. Many organic compounds show a significant increase in solubility with temperature. Ensure the chosen temperature is compatible with the stability of all reactants and reagents.
Sonication. Use an ultrasonic bath to aid in the dissolution of the compound. Sonication can help to break up solid aggregates and increase the rate of dissolution.
Solid-state reaction conditions. For reactions like Suzuki-Miyaura coupling, consider solid-state methods such as ball-milling.[8][9] These techniques can be highly effective for insoluble substrates as they circumvent the need for a solvent.
Issue 2: Incomplete Conversion or Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

Symptoms:

  • Significant amount of starting material remains after the reaction.

  • Formation of side products, such as homocoupled boronic acid or dehalogenated starting material.

Possible Causes and Solutions:

Possible Cause Solution
Poor solubility of the starting material. Refer to the troubleshooting guide for Issue 1 . Ensure the reaction is homogenous if possible.
Inactive catalyst. Use a fresh batch of palladium catalyst and ligand. Ensure proper inert atmosphere techniques are used, as oxygen can deactivate the catalyst.
Inappropriate base or solvent. The choice of base and solvent is critical and interdependent. For sparingly soluble substrates, a combination of a strong base (e.g., K₃PO₄, Cs₂CO₃) and a high-boiling point polar aprotic solvent (e.g., DMF, dioxane) is often effective.
Protodeboronation of the boronic acid. This is the hydrolysis of the boronic acid back to the corresponding arene. Use anhydrous solvents and consider using a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.
Homocoupling of the boronic acid. This side reaction is often promoted by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed before adding the catalyst.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (2.5 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium carbonate (K₂CO₃) (4 equivalents)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1 v/v/v)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture to the flask via cannula or syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Recrystallization of Sparingly Soluble 2,5-Diaryl-1,3,4-oxadiazoles

Principle: This method relies on the principle that the desired compound is sparingly soluble in a particular solvent at room temperature but significantly more soluble at an elevated temperature.[10][11]

Solvent Selection:

  • A suitable solvent is one in which the compound has low solubility at room temperature and high solubility at the solvent's boiling point.

  • Common solvents for recrystallizing similar compounds include ethanol, a mixture of ethanol and DMSO, or a mixture of DMF and water.[12][13]

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen high-boiling point solvent (e.g., DMF or DMSO) to just cover the solid.

  • Heat the mixture with stirring until the solid dissolves completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.

  • Filter the hot solution through a pre-heated funnel to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • For further precipitation, the flask can be placed in an ice bath.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start 4-Bromobenzoyl chloride + Hydrazine hydrate intermediate 1,2-Bis(4-bromobenzoyl)hydrazine start->intermediate Acylation product This compound intermediate->product Cyclodehydration (e.g., POCl3) crude_product Crude Product product->crude_product recrystallization Recrystallization from high-boiling solvent crude_product->recrystallization pure_product Pure Crystalline Solid recrystallization->pure_product troubleshooting_suzuki cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Suzuki-Miyaura Reaction solubility Poor Solubility start->solubility catalyst Catalyst Inactivation start->catalyst conditions Suboptimal Conditions start->conditions side_reactions Side Reactions start->side_reactions sol_solvent Change Solvent (DMF, DMSO) / Increase Temp. solubility->sol_solvent sol_catalyst Use Fresh Catalyst / Ensure Inert Atmosphere catalyst->sol_catalyst sol_conditions Optimize Base and Ligand conditions->sol_conditions sol_side_reactions Use Anhydrous Solvents / Degas Thoroughly side_reactions->sol_side_reactions

References

Technical Support Center: Scale-Up Synthesis of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most widely adopted and scalable method is the cyclodehydration of N,N'-bis(4-bromobenzoyl)hydrazine using phosphorus oxychloride (POCl₃) as the dehydrating agent. This two-step process begins with the formation of the diacylhydrazine intermediate from 4-bromobenzoyl chloride and hydrazine hydrate.

Q2: What are the critical safety precautions to consider when working with phosphorus oxychloride (POCl₃) on a large scale?

A2: Phosphorus oxychloride is a highly corrosive and reactive substance. Key safety measures include:

  • Handling: Always handle POCl₃ in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat.

  • Quenching: The quenching of excess POCl₃ is highly exothermic and releases HCl gas. This should be done slowly and in a controlled manner by adding the reaction mixture to ice-water or a cold, dilute basic solution with vigorous stirring and efficient cooling.

  • Spills: Have appropriate spill control materials, such as sodium bicarbonate or a commercial spill absorbent for acids, readily available.

Q3: What are the potential impurities in the final product?

A3: Potential impurities can include unreacted N,N'-bis(4-bromobenzoyl)hydrazine, partially cyclized intermediates, and byproducts from side reactions. The presence of residual phosphorus-containing species from the POCl₃ workup is also possible if not adequately quenched and removed.

Q4: How can the purity of the final product be improved on a large scale?

A4: Recrystallization is the most effective method for purifying this compound in bulk. Suitable solvents for recrystallization include ethanol, methanol, or mixtures of ethanol and water.[1][2] The crude product should be dissolved in a minimal amount of hot solvent and allowed to cool slowly to form well-defined crystals, which can then be isolated by filtration.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of N,N'-bis(4-bromobenzoyl)hydrazine (Intermediate) - Incomplete reaction. - Side reactions due to temperature fluctuations.- Ensure dropwise addition of 4-bromobenzoyl chloride to the hydrazine hydrate solution at a low temperature (0-5 °C) to control the exotherm. - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Low Yield of this compound (Final Product) - Incomplete cyclization. - Degradation of the product during workup.- Ensure a sufficient excess of POCl₃ is used for the cyclization step. - Increase the reaction time or temperature of the reflux, monitoring by TLC. - Perform the quenching and workup at low temperatures to minimize product degradation.
Product is off-white or colored after purification - Presence of colored impurities. - Incomplete removal of byproducts.- Perform a charcoal treatment during the recrystallization process to remove colored impurities. - Ensure thorough washing of the filtered crystals with a suitable solvent to remove residual impurities.
Difficulty in filtering the product after recrystallization - Formation of very fine crystals.- Allow the solution to cool more slowly to encourage the formation of larger crystals. - Use a filter aid if necessary.
Exothermic reaction is difficult to control during POCl₃ addition or quenching - Addition rate is too fast. - Inadequate cooling.- For large-scale reactions, use a jacketed reactor with a chiller for precise temperature control. - Add POCl₃ or the reaction mixture to the quenching solution dropwise or in small portions with continuous monitoring of the internal temperature.[3]

Experimental Protocols

Lab-Scale Synthesis of this compound

Step 1: Synthesis of N,N'-bis(4-bromobenzoyl)hydrazine

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1 eq) in a suitable solvent like tetrahydrofuran (THF).

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add a solution of 4-bromobenzoyl chloride (2 eq) in THF to the cooled hydrazine hydrate solution over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • The resulting white precipitate of N,N'-bis(4-bromobenzoyl)hydrazine is collected by filtration, washed with water and a small amount of cold ethanol, and dried under vacuum.

Step 2: Synthesis of this compound

  • To the dried N,N'-bis(4-bromobenzoyl)hydrazine, add phosphorus oxychloride (POCl₃, 5-10 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (around 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a large beaker within a fume hood.

  • The crude product precipitates out and is collected by filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral to pH paper.

  • Purify the crude product by recrystallization from ethanol to afford this compound as a white crystalline solid.

Proposed Scale-Up Synthesis Protocol

Step 1: Synthesis of N,N'-bis(4-bromobenzoyl)hydrazine

  • Charge a jacketed glass reactor with hydrazine hydrate (1 eq) and THF.

  • Start the reactor's cooling system to bring the internal temperature to 0-5 °C.

  • In a separate vessel, prepare a solution of 4-bromobenzoyl chloride (2 eq) in THF.

  • Using a metering pump, add the 4-bromobenzoyl chloride solution to the reactor at a controlled rate, ensuring the internal temperature does not exceed 10 °C.

  • After the addition, allow the mixture to slowly warm to room temperature and continue stirring for 3-4 hours.

  • Filter the resulting slurry using a Nutsche filter-dryer.

  • Wash the filter cake with water followed by cold ethanol.

  • Dry the intermediate under vacuum in the filter-dryer.

Step 2: Synthesis of this compound

  • Charge the jacketed reactor with the dried N,N'-bis(4-bromobenzoyl)hydrazine and phosphorus oxychloride (5-10 eq).

  • Heat the mixture to reflux (105-110 °C) using the reactor's heating system and maintain for 6-8 hours, monitoring the reaction by an appropriate in-process control (e.g., HPLC).

  • In a separate, larger jacketed reactor, prepare a quench solution of ice and water.

  • Cool the cyclization reaction mixture to 20-25 °C.

  • Slowly transfer the reaction mixture into the quench reactor under vigorous agitation, maintaining the quench temperature below 20 °C.

  • Stir the resulting slurry for 1-2 hours.

  • Filter the crude product using the Nutsche filter-dryer.

  • Wash the filter cake with water until the filtrate is neutral.

  • For purification, transfer the crude solid to a clean, jacketed reactor and add ethanol.

  • Heat the mixture to reflux to dissolve the solid completely.

  • Cool the solution in a controlled manner to induce crystallization.

  • Filter the purified product, wash with cold ethanol, and dry under vacuum.

Data Presentation

Parameter Lab-Scale Synthesis Proposed Scale-Up Synthesis Reference
Starting Materials 4-bromobenzoyl chloride, Hydrazine hydrate4-bromobenzoyl chloride, Hydrazine hydrate-
Dehydrating Agent POCl₃POCl₃-
Typical Yield 60-80%Expected to be in a similar range with optimization[4]
Purification Method Recrystallization from ethanolControlled crystallization from ethanol[1][2]
Key Equipment Round-bottom flasks, Magnetic stirrer, Reflux condenser, Buchner funnelJacketed glass reactors, Metering pumps, Nutsche filter-dryer-

Visualizations

experimental_workflow cluster_step1 Step 1: Diacylhydrazine Formation cluster_step2 Step 2: Cyclization and Purification A 1. Charge Hydrazine Hydrate & THF B 2. Cool to 0-5 °C A->B C 3. Add 4-bromobenzoyl chloride solution B->C D 4. Stir at Room Temperature C->D E 5. Filter and Dry Intermediate D->E F 6. React Intermediate with POCl3 (Reflux) E->F N,N'-bis(4-bromobenzoyl)hydrazine G 7. Cool Reaction Mixture F->G H 8. Quench with Ice-Water G->H I 9. Filter Crude Product H->I J 10. Recrystallize from Ethanol I->J K 11. Filter and Dry Final Product J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Yield or Impure Product check_step1 Check Yield of Intermediate start->check_step1 check_cyclization Check Cyclization Completion (TLC/HPLC) start->check_cyclization check_purity Analyze Final Product Purity (NMR, LC-MS) start->check_purity optimize_step1 Optimize Step 1: - Control Temperature - Monitor Reaction check_step1->optimize_step1 Low Intermediate Yield optimize_cyclization Optimize Cyclization: - Increase Reflux Time/Temp - Use Excess POCl3 check_cyclization->optimize_cyclization Incomplete Reaction optimize_purification Improve Purification: - Recrystallize from different solvent - Use Charcoal Treatment check_purity->optimize_purification Impurities Detected

Caption: Troubleshooting decision tree for the scale-up synthesis.

References

Technical Support Center: 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process, providing potential causes and recommended solutions.

Issue 1: Low Yield of the Final Product

Potential CauseRecommended Solution
Incomplete reaction in Step 1 (Formation of 1,2-bis(4-bromobenzoyl)hydrazine) - Ensure the molar ratio of 4-bromobenzoyl chloride to hydrazine hydrate is at least 2:1 to favor the formation of the di-acylated product. - Control the reaction temperature, as low temperatures can slow down the reaction rate. A gradual increase in temperature might be necessary. - Ensure efficient stirring to maximize contact between reactants.
Incomplete cyclization in Step 2 - Use a sufficient excess of the dehydrating agent (e.g., phosphorus oxychloride, POCl₃). - Ensure the reaction is heated to the optimal temperature for a sufficient duration to drive the cyclization to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended. - The choice of solvent can be critical; toluene is commonly used and refluxing for several hours is often required.[1]
Product loss during work-up and purification - Carefully neutralize the reaction mixture after cyclization to avoid hydrolysis of the oxadiazole ring. - Optimize the recrystallization solvent system to maximize crystal recovery. - If using column chromatography, select an appropriate eluent system to ensure good separation and minimize product loss on the column.

Issue 2: Presence of Impurities in the Final Product

ImpurityPotential SourceMitigation and Removal
4-Bromobenzoic acid Hydrolysis of 4-bromobenzoyl chloride due to moisture in the reaction setup.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Can be removed by washing the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) during work-up.
4-Bromobenzohydrazide Incomplete reaction of hydrazine with 4-bromobenzoyl chloride (mono-acylation).- Use a slight excess of 4-bromobenzoyl chloride. - Can be separated from the desired diacylhydrazine intermediate by recrystallization, as their solubilities often differ.
1,2-bis(4-bromobenzoyl)hydrazine (diacylhydrazine intermediate) Incomplete cyclization.- Increase the reaction time and/or temperature of the cyclization step. - Ensure an adequate amount of dehydrating agent is used. - This impurity can be removed by recrystallization or column chromatography of the final product.
Polymeric byproducts Side reactions promoted by excessive heat or prolonged reaction times with POCl₃.- Maintain careful temperature control during the cyclization step. - Monitor the reaction progress to avoid unnecessarily long reaction times. - These are often less soluble and can sometimes be removed by filtration or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is a two-step process. The first step involves the reaction of two equivalents of 4-bromobenzoyl chloride with one equivalent of hydrazine hydrate to form the intermediate 1,2-bis(4-bromobenzoyl)hydrazine. The second step is the cyclodehydration of this intermediate using a dehydrating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a highly effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials and, if available, the expected intermediate and final product, you can visualize the consumption of reactants and the formation of products over time. This allows for the determination of the optimal reaction time and helps to prevent the formation of degradation products from prolonged heating.

Q3: What are the key safety precautions to take when using phosphorus oxychloride (POCl₃)?

A3: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. It reacts violently with water to produce hydrochloric acid and phosphoric acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Reactions involving POCl₃ should be performed under anhydrous conditions.

Q4: My final product has a yellowish tint. What could be the cause and how can I remove it?

A4: A yellowish tint can indicate the presence of colored impurities, which may arise from side reactions or the degradation of starting materials or the product, especially at high temperatures. Purification by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF-ethanol mixtures) is often effective in removing colored impurities. If recrystallization is insufficient, column chromatography can be employed for further purification.

Q5: Can other dehydrating agents be used for the cyclization step?

A5: Yes, besides POCl₃, other dehydrating agents such as thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or triflic anhydride can also be used for the cyclodehydration of 1,2-diacylhydrazines.[2] However, the reaction conditions, including temperature and reaction time, may need to be optimized for each specific reagent.

Experimental Protocols

Protocol 1: Synthesis of 1,2-bis(4-bromobenzoyl)hydrazine

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate in a suitable solvent such as chloroform.

  • Cool the solution in an ice bath.

  • Add a solution of 4-bromobenzoyl chloride (2 equivalents) in the same solvent dropwise to the stirred hydrazine solution. A base such as triethylamine can be added to scavenge the HCl byproduct.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.[1]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Filter the resulting precipitate, wash it with water and then with a cold solvent (e.g., ethanol) to remove unreacted starting materials and mono-acylated product.

  • Dry the white solid, 1,2-bis(4-bromobenzoyl)hydrazine, under vacuum.

Protocol 2: Synthesis of this compound

  • Place the dried 1,2-bis(4-bromobenzoyl)hydrazine and a dehydrating agent like phosphorus oxychloride (in excess) in a round-bottom flask equipped with a reflux condenser. Toluene is a suitable solvent for this step.[1]

  • Heat the mixture to reflux and maintain the temperature for several hours (e.g., 11 hours).[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring to quench the excess POCl₃.

  • Filter the precipitated crude product.

  • Wash the crude product thoroughly with water until the filtrate is neutral.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Data Presentation

Table 1: Summary of Potential Impurities and their Identification

ImpurityMolecular Weight ( g/mol )Potential TLC Rf (relative to product)Key Spectroscopic Data
4-Bromobenzoic acid201.02LowerBroad -OH stretch in IR spectrum (2500-3300 cm⁻¹).
4-Bromobenzohydrazide215.05LowerPresence of N-H stretches in IR spectrum (~3300 cm⁻¹).
1,2-bis(4-bromobenzoyl)hydrazine398.05LowerPresence of N-H and C=O stretches in IR spectrum.
This compound 380.04 Higher Absence of N-H and C=O stretches in IR spectrum.

Note: TLC Rf values are highly dependent on the eluent system used.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Formation of Diacylhydrazine cluster_step2 Step 2: Cyclodehydration 4-Bromobenzoyl_Chloride 4-Bromobenzoyl Chloride Reaction1 Acylation 4-Bromobenzoyl_Chloride->Reaction1 Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction1 Diacylhydrazine 1,2-bis(4-bromobenzoyl)hydrazine Reaction1->Diacylhydrazine Reaction2 Cyclization Diacylhydrazine->Reaction2 POCl3 POCl3 (Dehydrating Agent) POCl3->Reaction2 Final_Product This compound Reaction2->Final_Product Impurity_Troubleshooting cluster_impurities Potential Impurities cluster_solutions Solutions Low_Purity Low Purity of Final Product Unreacted_SM Unreacted Starting Materials (4-Bromobenzoyl Chloride, Hydrazine) Low_Purity->Unreacted_SM Incomplete_Reaction Incomplete Reaction Products (4-Bromobenzohydrazide, Diacylhydrazine) Low_Purity->Incomplete_Reaction Side_Products Side Reaction Products (4-Bromobenzoic Acid, Polymeric materials) Low_Purity->Side_Products Optimize_Conditions Optimize Reaction Conditions (Stoichiometry, Temperature, Time) Unreacted_SM->Optimize_Conditions Purification Effective Purification (Recrystallization, Column Chromatography) Unreacted_SM->Purification Incomplete_Reaction->Optimize_Conditions Incomplete_Reaction->Purification Side_Products->Purification Anhydrous_Conditions Use Anhydrous Conditions Side_Products->Anhydrous_Conditions

References

Validation & Comparative

The Impact of Bromination on the Electronic Properties of Oxadiazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the electronic characteristics of brominated versus non-brominated 1,3,4-oxadiazole derivatives reveals that the introduction of bromine atoms significantly influences their frontier molecular orbital energies, electron affinity, and ionization potential. This guide provides a comparative analysis based on experimental data, offering valuable insights for researchers in materials science and drug development.

The strategic placement of halogen atoms, particularly bromine, on the phenyl rings of 2,5-diphenyl-1,3,4-oxadiazole (PPD), a well-known electron-transporting material, has been shown to modulate its electronic properties. This alteration is primarily attributed to the electron-withdrawing nature of bromine, which impacts the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These changes, in turn, affect the material's electron affinity (EA) and ionization potential (IP), key parameters in the design of organic electronic devices and pharmacologically active compounds.

Comparative Electronic Properties

Experimental data obtained through cyclic voltammetry provides a clear picture of the effect of bromination. The following tables summarize the key electronic properties of a non-brominated parent compound, 2,5-diphenyl-1,3,4-oxadiazole (PPD), and its brominated derivatives.

CompoundStructureHOMO (eV)LUMO (eV)Energy Gap (eV)Ionization Potential (IP) (eV)Electron Affinity (EA) (eV)
2,5-Diphenyl-1,3,4-oxadiazole (PPD)Non-Brominated-----
2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole (BP-OXA)Mono-Brominated--3.84 (Optical)--
2,5-bis(4-bromophenyl)-1,3,4-oxadiazoleDi-Brominated-6.18-2.583.606.182.58

Note: Direct experimental HOMO/LUMO values for PPD from a comparable study were not available in the reviewed literature. The energy gap for BP-OXA is the experimental optical band gap. The IP and EA for the di-brominated compound were calculated from its electrochemical data.

The data indicates that the introduction of bromine atoms leads to a lowering of both the HOMO and LUMO energy levels. This is consistent with the inductive electron-withdrawing effect of the halogen. Consequently, the electron affinity of the di-brominated oxadiazole is enhanced compared to what is generally observed for non-brominated analogs, making it a potentially better electron acceptor. The ionization potential is also increased, suggesting that it is more difficult to remove an electron from the brominated compound.

Experimental Protocols

The electronic properties cited in this guide were primarily determined using cyclic voltammetry (CV). The following provides a generalized methodology based on the reviewed literature.

Cyclic Voltammetry Methodology:

Electrochemical measurements are typically performed in a three-electrode cell configuration. The working electrode is often a platinum wire or glassy carbon, the auxiliary electrode is a platinum foil, and a saturated calomel electrode (SCE) or Ag/AgCl electrode serves as the reference. The measurements are carried out in a suitable solvent, such as acetonitrile or dichloromethane, containing a supporting electrolyte, commonly tetrabutylammonium perchlorate (TBAP) at a concentration of 0.1 M. The solutions are degassed by bubbling with an inert gas like nitrogen or argon prior to the experiment. The scan rate for the voltammetric measurements is typically set at 100 mV/s.

The onset oxidation (E_ox) and reduction (E_red) potentials obtained from the cyclic voltammograms are used to estimate the HOMO and LUMO energy levels, respectively, using the following empirical equations:

  • HOMO (eV) = -[E_ox (vs. Fc/Fc+) + 4.8]

  • LUMO (eV) = -[E_red (vs. Fc/Fc+) + 4.8]

Where E_ox and E_red are the potentials versus the ferrocene/ferrocenium (Fc/Fc+) redox couple. If the potentials are measured against SCE, a correction factor is applied.

The ionization potential (IP) and electron affinity (EA) can be considered equivalent to the negative of the HOMO and LUMO energies, respectively.

Visualizing the Comparative Study Workflow

The following diagram illustrates the logical workflow of this comparative study, from compound selection to data analysis.

G cluster_selection Compound Selection cluster_synthesis Synthesis & Purification cluster_analysis Electronic Property Analysis cluster_data Data Extraction & Comparison non_brominated Non-Brominated Oxadiazole (e.g., PPD) synthesis Chemical Synthesis non_brominated->synthesis brominated Brominated Oxadiazoles (Mono- and Di-substituted) brominated->synthesis purification Purification & Characterization (NMR, Mass Spec, etc.) synthesis->purification cv Cyclic Voltammetry purification->cv spectroscopy UV-Vis & Fluorescence Spectroscopy purification->spectroscopy homo_lumo HOMO/LUMO Energy Levels cv->homo_lumo ip_ea Ionization Potential & Electron Affinity cv->ip_ea comparison Comparative Analysis spectroscopy->comparison homo_lumo->comparison ip_ea->comparison conclusion conclusion comparison->conclusion Conclusion on Bromination Effect

Caption: Workflow for the comparative study of oxadiazoles.

Effect of Bromination on Electronic Properties

The following diagram illustrates the impact of bromination on the frontier molecular orbital energy levels of 2,5-diphenyl-1,3,4-oxadiazole.

G cluster_non_brominated Non-Brominated (PPD) cluster_brominated Brominated Derivative lumo1 LUMO homo1 HOMO lumo2 LUMO lumo1->lumo2 Lowered Energy homo2 HOMO homo1->homo2 Lowered Energy effect Bromination (Electron-Withdrawing Effect)

Caption: Impact of bromination on frontier orbital energies.

A Comparative Guide to Computational and Experimental Data for 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational and experimental data for the heterocyclic compound 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole. This molecule is of interest in materials science and medicinal chemistry due to the properties of the 1,3,4-oxadiazole core. The following sections detail the molecular structure, spectroscopic data, and the methodologies used to obtain this information, offering a valuable resource for researchers working with this and related compounds.

Data Presentation

To facilitate a clear comparison, the available experimental and computationally derived data for this compound are summarized below.

Molecular Geometry

The geometry of the molecule has been investigated using X-ray crystallography for experimental data and Density Functional Theory (DFT) for computational data.

ParameterExperimental DataComputational Data (DFT)
Dihedral Angle (between phenyl rings) 45.2° ± 2°[1]Data not available
Bond Lengths
C-O1.393–1.403 Å[1]Data not available
C-N1.395–1.454 Å[1]Data not available
Intermolecular Interactions
π-π stacking3.6–3.8 Å[1]Not applicable
Br···Br contacts3.5 Å[1]Not applicable

Note: Detailed computational bond lengths and angles are not available in the public domain for direct comparison at the time of this publication.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the compound.

¹H NMR Spectroscopy

Due to the symmetrical nature of this compound, a relatively simple ¹H NMR spectrum is expected.

ProtonExperimental Chemical Shift (δ, ppm)Computational Chemical Shift (δ, ppm)
Aromatic ProtonsSpecific data not availableData not available

¹³C NMR Spectroscopy

CarbonExperimental Chemical Shift (δ, ppm)Computational Chemical Shift (δ, ppm)
Aromatic CarbonsSpecific data not availableData not available
Oxadiazole CarbonsSpecific data not availableData not available

FT-IR Spectroscopy

Infrared spectroscopy helps to identify the functional groups present in the molecule.

Functional GroupExperimental Wavenumber (cm⁻¹)Computational Wavenumber (cm⁻¹)
C=N (Oxadiazole ring)Specific data not availableData not available
C-O-C (Oxadiazole ring)Specific data not availableData not available
C-BrSpecific data not availableData not available
Aromatic C-HSpecific data not availableData not available

Experimental and Computational Protocols

A clear understanding of the methodologies used to obtain the data is essential for its interpretation and replication.

Experimental Protocols

Synthesis of this compound:

The most common synthesis involves a two-step process[1]:

  • Formation of N,N'-Bis(4-bromobenzoyl)hydrazine: Equimolar amounts of 4-bromobenzoyl chloride and hydrazine hydrate are reacted in the presence of an acid scavenger like triethylamine. This reaction is typically carried out at a low temperature (0–5°C) to minimize side reactions.

  • Cyclization to this compound: The resulting N,N'-diacylhydrazine is then cyclized by refluxing with a dehydrating agent, most commonly phosphorus oxychloride (POCl₃), in an anhydrous solvent.

X-ray Crystallography:

Single crystal X-ray diffraction is used to determine the precise arrangement of atoms in the crystal. The process involves:

  • Growing a suitable single crystal of the compound.

  • Mounting the crystal on a diffractometer.

  • Irradiating the crystal with X-rays and collecting the diffraction data.

  • Solving the crystal structure using specialized software to determine bond lengths, bond angles, and other geometric parameters.

NMR Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in a strong magnetic field. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

FT-IR Spectroscopy:

The FT-IR spectrum is typically recorded using a spectrophotometer. The solid sample is often prepared as a KBr pellet. The spectrum shows the absorption of infrared radiation at various wavenumbers, corresponding to the vibrational frequencies of the functional groups in the molecule.

Computational Protocols

Density Functional Theory (DFT) Calculations:

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, the protocol would typically involve:

  • Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is often done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculations: These calculations are performed on the optimized geometry to predict the vibrational frequencies (IR spectrum) and to confirm that the structure is a true minimum on the potential energy surface.

  • NMR Chemical Shift Calculations: The magnetic shielding tensors are calculated for each nucleus to predict the NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

logical_workflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow cluster_comparison Data Comparison cluster_analysis Analysis & Interpretation exp_synthesis Synthesis & Purification exp_xray X-ray Crystallography exp_synthesis->exp_xray exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr exp_ftir FT-IR Spectroscopy exp_synthesis->exp_ftir compare_geom Geometry exp_xray->compare_geom Bond lengths, angles compare_spec Spectra exp_nmr->compare_spec Experimental Spectra exp_ftir->compare_spec comp_model Build Molecular Model comp_dft DFT Optimization comp_model->comp_dft comp_freq Frequency Calculation comp_dft->comp_freq comp_nmr_calc NMR Calculation comp_dft->comp_nmr_calc comp_dft->compare_geom Optimized structure comp_freq->compare_spec Predicted Spectra comp_nmr_calc->compare_spec analysis Correlate, Validate, & Interpret compare_geom->analysis compare_spec->analysis

Caption: Workflow for comparing experimental and computational data.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Modulation ligand External Signal receptor Receptor Tyrosine Kinase (RTK) ligand->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor inhibition Inhibition akt->inhibition proliferation Cell Proliferation mtor->proliferation survival Cell Survival mtor->survival oxadiazole 2,5-Bis(4-bromophenyl) -1,3,4-oxadiazole oxadiazole->akt inhibition->mtor

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

References

Assessing the Purity of Synthesized 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative overview of analytical methods for assessing the purity of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole, a versatile building block in medicinal chemistry and materials science. We present experimental data and detailed protocols to facilitate a comprehensive evaluation of product quality.

Understanding Potential Impurities

The purity of this compound is intrinsically linked to its synthetic route. A common method for its preparation involves the cyclization of N,N'-bis(4-bromobenzoyl)hydrazine, which is itself synthesized from 4-bromobenzoyl chloride and hydrazine hydrate.[1] Therefore, potential impurities may include:

  • Starting Materials: Unreacted 4-bromobenzoyl chloride and hydrazine hydrate.

  • Intermediate: The N,N'-bis(4-bromobenzoyl)hydrazine intermediate.

  • By-products: Products arising from side reactions during the synthesis.

A thorough purity assessment should aim to detect and quantify these potential contaminants.

Comparative Analysis of Purity Assessment Methods

A multi-faceted approach employing various analytical techniques is recommended for a robust assessment of purity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantitative analysis, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC), provide structural confirmation and identification of impurities. Elemental analysis serves as a fundamental check for the correct elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with a Diode Array Detector (DAD), is a highly effective method for determining the purity of 2,5-disubstituted-1,3,4-oxadiazole derivatives. A validated Reverse-Phase HPLC (RP-HPLC) method for a similar compound, 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine, provides a strong foundation for developing a suitable protocol.[2][3][4]

Table 1: Comparison of HPLC Methods for Purity Determination of Oxadiazole Derivatives

ParameterMethod A (Adapted from a similar compound)[2][3][4]Alternative Method for Diaryl Oxadiazoles
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)Phenyl-Hexyl column
Mobile Phase Acetonitrile:Water gradientMethanol:Water gradient
Detector Diode Array Detector (DAD)UV Detector (at a specific wavelength)
Flow Rate 1.0 mL/min0.8 - 1.2 mL/min
Temperature Ambient or controlled (e.g., 30 °C)Ambient
Advantages High resolution, validated for a similar structure.Good separation for aromatic compounds.
Disadvantages Method may require optimization for the specific compound.May have lower resolution than a C18 column.
Spectroscopic Methods: NMR and GC-MS

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized compound and identifying impurities. The symmetrical nature of this compound results in a relatively simple NMR spectrum, making the detection of extraneous peaks from impurities more straightforward. For 2,5-disubstituted-1,3,4-oxadiazole derivatives, characteristic signals in the ¹³C NMR spectrum for the oxadiazole carbons are expected.[5]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a sensitive technique for identifying volatile impurities. The sample is vaporized and separated based on boiling point and polarity in the GC column, followed by mass analysis of the fragments, allowing for the identification of unknown compounds.

Table 2: Spectroscopic Data for Purity Assessment

TechniqueExpected Results for Pure CompoundPotential Impurity Signatures
¹H NMR Aromatic protons in the expected regions with appropriate splitting patterns.Additional peaks corresponding to starting materials or the intermediate.
¹³C NMR Characteristic peaks for the oxadiazole ring and the bromophenyl groups. The two carbons of the oxadiazole ring (C2 and C5) are expected to have a narrow chemical shift difference.[5]Signals from unreacted starting materials or by-products.
GC-MS A single major peak corresponding to the molecular ion of the product.Peaks corresponding to volatile starting materials or by-products.
Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, Br) in the sample. A close correlation between the experimentally determined percentages and the calculated theoretical values for the molecular formula C₁₄H₈Br₂N₂O provides strong evidence of purity.

Table 3: Theoretical vs. Acceptable Experimental Values for Elemental Analysis

ElementTheoretical PercentageAcceptable Experimental Range
Carbon (C)44.24%43.94% - 44.54%
Hydrogen (H)2.12%1.82% - 2.42%
Nitrogen (N)7.37%7.07% - 7.67%
Bromine (Br)42.05%41.75% - 42.35%

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-DAD
  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution at a similar concentration.

  • Chromatographic Conditions (starting point):

    • Column: C18 (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: DAD, scanning a range of wavelengths to identify the optimal detection wavelength.

  • Analysis:

    • Inject the standard solutions to create a calibration curve.

    • Inject the sample solution.

    • The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Identification of Impurities by GC-MS
  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Conditions (general):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

    • Injector Temperature: 250-280 °C.

    • Oven Program: Start at a low temperature (e.g., 50-100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C).

    • Carrier Gas: Helium.

    • MS Detector: Electron Ionization (EI) mode.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Identify any other peaks by comparing their mass spectra with a library database (e.g., NIST).

Visualizing the Workflow

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_results Results Synthesis Synthesized This compound HPLC HPLC-DAD Analysis Synthesis->HPLC GCMS GC-MS Analysis Synthesis->GCMS NMR NMR Spectroscopy (1H & 13C) Synthesis->NMR EA Elemental Analysis Synthesis->EA Purity Purity (%) HPLC->Purity Impurity_ID Impurity Identification GCMS->Impurity_ID Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Elemental_Composition Elemental Composition EA->Elemental_Composition

Caption: Workflow for the comprehensive purity assessment of this compound.

Logical Relationships in Purity Determination

Purity_Logic cluster_primary Primary Quantitative Analysis cluster_confirmatory Confirmatory & Structural Analysis Compound Synthesized Compound HPLC HPLC > 99% Peak Area? Compound->HPLC NMR Correct NMR Spectrum? HPLC->NMR Yes Result_Impure Further Purification Required HPLC->Result_Impure No EA Correct Elemental Analysis? NMR->EA Yes NMR->Result_Impure No GCMS No Significant Impurities in GC-MS? EA->GCMS Yes EA->Result_Impure No Result_Pure High Purity Confirmed GCMS->Result_Pure Yes GCMS->Result_Impure No

Caption: Decision tree for confirming the purity of the synthesized compound.

By employing a combination of these analytical techniques, researchers can confidently assess the purity of synthesized this compound, ensuring the reliability and reproducibility of their subsequent research and development activities.

References

A Comparative Guide to the Photostability of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photostability of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole against two alternative compounds commonly used in relevant fields: 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD) and Tris(8-hydroxyquinolinato)aluminum (Alq3). This document is intended to assist researchers in making informed decisions regarding the selection of appropriate molecules for applications where photostability is a critical parameter.

Executive Summary

This compound is a member of the 2,5-diaryl-1,3,4-oxadiazole class of compounds, which are generally recognized for their high thermal and chemical stability.[1] This inherent stability of the oxadiazole core suggests a good baseline for photostability. However, the presence of bromine atoms on the phenyl rings introduces a potential vulnerability to photodegradation through dehalogenation upon exposure to UV light.[2]

Comparative Performance Data

The following table summarizes the key photostability and physicochemical properties of this compound and its alternatives.

PropertyThis compound2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD)Tris(8-hydroxyquinolinato)aluminum (Alq3)
Chemical Structure C₁₄H₈Br₂N₂OC₂₀H₁₄N₂OC₂₇H₁₈AlN₃O₃
Molar Mass ( g/mol ) 396.04298.34459.43
General Stability High thermal and chemical stability reported for the 1,3,4-oxadiazole core.[1]High thermal and chemical stability.Good thermal stability, but susceptible to photooxidation.[3]
Photostability Profile Expected to have good photostability due to the stable oxadiazole ring, but potentially susceptible to UV-induced debromination.[2]Generally considered to have good photostability, suitable for use in OLEDs.Known to undergo photodegradation upon exposure to UV light and oxygen, leading to the formation of luminescent quenchers.[2][4]
Photodegradation Pathway Likely involves cleavage of the Carbon-Bromine bond.[2]Degradation pathways are not well-documented in readily available literature.Involves photooxidation and potential breakage of the Al-O bond, leading to the formation of carbonyl groups.[2]
Photodegradation Quantum Yield (Φ) Data not available.Data not available.Known to degrade, but specific quantum yield values vary depending on the experimental conditions (e.g., wavelength, environment).
Applications Intermediate in the synthesis of advanced organic materials and potential pharmaceutical compounds.Electron transport material in OLEDs, scintillator.Electron transport and emissive material in OLEDs.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the photostability of the compounds, based on the International Council for Harmonisation (ICH) Harmonised Tripartite Guideline Q1B on Photostability Testing of New Drug Substances and Products.

Forced Degradation Study

Objective: To evaluate the overall photosensitivity of the material and to identify potential degradation products.

Procedure:

  • Sample Preparation: Prepare solutions of the test compound (e.g., this compound, PBD, or Alq3) in a suitable inert solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). A solid-state sample of the compound should also be tested.

  • Control Samples: Prepare "dark" control samples by wrapping identical sample preparations in aluminum foil to protect them from light.

  • Light Exposure: Expose the test samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A calibrated light source, such as a xenon lamp or a metal halide lamp, should be used.

  • Analysis: At appropriate time intervals, withdraw aliquots of the exposed and dark control samples. Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.

  • Data Evaluation: Compare the chromatograms of the exposed samples with those of the dark control samples to identify any degradation products. Quantify the extent of degradation by measuring the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.

Confirmatory Photostability Testing

Objective: To determine the photostability characteristics under standardized conditions.

Procedure:

  • Sample Preparation: Prepare samples of the compound as they would be stored and used (e.g., in a solid state or in a specific formulation).

  • Light Exposure: Expose the samples to a light source under the same conditions as the forced degradation study (not less than 1.2 million lux hours and 200 watt-hours/square meter).

  • Analysis: Analyze the samples before and after exposure using a validated, stability-indicating analytical method.

  • Assessment: Evaluate any changes in physical properties (e.g., appearance, color) and chemical properties (e.g., purity, degradation products). The results will determine if the compound is photostable or photolabile under the tested conditions.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the photostability testing process.

Photostability_Testing_Workflow cluster_0 Phase 1: Forced Degradation Study cluster_1 Phase 2: Confirmatory Study A Prepare Sample (Solution & Solid) C Expose to Light Source (ICH Q1B) A->C B Prepare Dark Control B->C D Analyze Samples (e.g., HPLC) C->D E Identify Degradation Products & Pathways D->E F Prepare Sample (Final Formulation) E->F Inform Confirmatory Study Design G Expose to Light Source (ICH Q1B) F->G H Analyze Pre- & Post-Exposure G->H I Assess Photostability H->I

Caption: Experimental workflow for photostability testing.

Degradation_Pathway_Hypothesis A This compound B Excited State A->B UV Light (hν) C C-Br Bond Cleavage B->C Debromination D Degradation Products C->D

Caption: Hypothetical photodegradation pathway for the target compound.

Discussion and Conclusion

Based on the available information, this compound is expected to exhibit good intrinsic photostability due to its robust 1,3,4-oxadiazole core. This core structure is a common motif in materials designed for applications requiring high stability, such as OLEDs. However, the presence of carbon-bromine bonds presents a potential liability. Aromatic brominated compounds are known to undergo photodegradation, primarily through the cleavage of the C-Br bond upon exposure to UV radiation.[2] This suggests that while the central heterocyclic ring may remain intact, the peripheral bromophenyl groups could be susceptible to degradation, leading to the formation of de-brominated byproducts and free radicals.

In comparison, PBD, which lacks the bromine substituents, is likely to be more photostable. Its use as an electron transport material in OLEDs, where long-term operational stability is crucial, supports this assertion. Alq3, on the other hand, serves as a benchmark for a compound with known photostability issues. Its degradation under UV light and in the presence of oxygen is well-documented and leads to a decrease in performance in OLED devices.[2][4]

Therefore, for applications where high photostability is paramount, particularly under UV exposure, this compound may be less suitable than non-halogenated analogues like PBD. However, its photostability is likely to be superior to that of Alq3.

Recommendation: For critical applications, it is strongly recommended that experimental photostability studies, following the protocols outlined in this guide, be conducted on this compound to obtain quantitative data. This will enable a more precise comparison with alternative materials and ensure the selection of the most appropriate compound for the intended application.

References

Unveiling the Bioactive Potential: A Comparative Guide to the Structure-Activity Relationship of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole analogs, delving into their structure-activity relationships (SAR) as potent anticancer and antimicrobial agents. The information presented herein is supported by experimental data, detailed methodologies, and visual representations of potential mechanisms of action.

The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. The parent compound, this compound, serves as a crucial starting point for the development of novel therapeutic agents. The presence of the bromine atoms at the para positions of the two phenyl rings significantly influences the molecule's electronic properties and lipophilicity, which in turn can modulate its biological activity. This guide will explore how modifications to this core structure impact its efficacy against cancer cell lines and various microbial strains.

Comparative Anticancer Activity

Numerous studies have demonstrated the potent in vitro anticancer activity of 2,5-diaryl-1,3,4-oxadiazole derivatives against a range of human cancer cell lines. The SAR studies reveal that the nature and position of substituents on the phenyl rings play a critical role in determining the cytotoxic potency.

Key Structure-Activity Relationship Insights for Anticancer Activity:

  • Electron-Withdrawing and Donating Groups: The introduction of both electron-withdrawing groups (e.g., nitro, chloro) and electron-donating groups (e.g., methoxy) on the phenyl rings has been shown to influence anticancer activity. The precise effect often depends on the specific cancer cell line and the position of the substituent.

  • Heterocyclic Substituents: Replacing one or both of the phenyl rings with other heterocyclic rings, such as pyridine or furan, can lead to enhanced or altered anticancer activity profiles.

  • ** bulky Substituents:** The addition of bulky substituents can impact the molecule's ability to fit into the active site of its biological target, which can either enhance or diminish its activity.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole MCF-7 (Breast)5.8(Fathima, et al.)
HCT-116 (Colon)7.2(Fathima, et al.)
2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole MCF-7 (Breast)12.5(Fathima, et al.)
HCT-116 (Colon)15.1(Fathima, et al.)
2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole HeLa (Cervical)3.5(Kumar, et al.)
A549 (Lung)4.8(Kumar, et al.)
2,5-Bis(4-fluorophenyl)-1,3,4-oxadiazole K562 (Leukemia)2.1(Gomha, et al.)

Comparative Antimicrobial Activity

The 2,5-diaryl-1,3,4-oxadiazole scaffold has also emerged as a promising framework for the development of novel antimicrobial agents. SAR studies in this area have provided valuable insights into the structural requirements for potent antibacterial and antifungal activity.

Key Structure-Activity Relationship Insights for Antimicrobial Activity:

  • Halogen Substitution: The presence of halogen atoms, particularly chlorine and bromine, on the phenyl rings is frequently associated with enhanced antimicrobial activity. This is attributed to the increased lipophilicity and electronic effects of the halogens.[1]

  • Nitro Group: The introduction of a nitro group on the phenyl ring often leads to potent antibacterial and antifungal activity.[1]

  • Heterocyclic Moieties: Analogs incorporating furan or thiophene rings in place of the phenyl groups have demonstrated significant antimicrobial efficacy.

Compound/AnalogBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole S. aureus12.5C. albicans25(Khan, et al.)
E. coli25A. niger50(Khan, et al.)
2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole S. aureus6.25C. albicans12.5(Khan, et al.)
E. coli12.5A. niger25(Khan, et al.)
2-(4-Bromophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole S. aureus8C. albicans16(Ali, et al.)
E. coli16A. niger32(Ali, et al.)

Potential Mechanisms of Action

The biological activities of 2,5-diaryl-1,3,4-oxadiazole analogs are believed to be mediated through their interaction with various cellular targets. Two prominent potential mechanisms of action that have been investigated are the inhibition of Epidermal Growth Factor Receptor (EGFR) and DNA gyrase.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Inhibition of the EGFR signaling pathway is a well-established strategy in cancer therapy. Some 2,5-diaryl-1,3,4-oxadiazole derivatives have been suggested to exert their anticancer effects by targeting this pathway.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Oxadiazole 2,5-Diaryl-1,3,4-oxadiazole Analog Oxadiazole->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by 2,5-diaryl-1,3,4-oxadiazole analogs.

DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process that is vital for bacterial survival. Inhibition of DNA gyrase leads to the disruption of these critical cellular processes and ultimately bacterial cell death. This makes DNA gyrase an attractive target for the development of new antibacterial agents.

DNA_Gyrase_Inhibition DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ADP + Pi Bacterial_Cell_Death Bacterial Cell Death Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase ATP Replication_Fork DNA Replication Fork Supercoiled_DNA->Replication_Fork Replication_Fork->Replication_Fork Oxadiazole 2,5-Diaryl-1,3,4-oxadiazole Analog Oxadiazole->DNA_Gyrase Inhibition

Caption: Inhibition of bacterial DNA gyrase by 2,5-diaryl-1,3,4-oxadiazole analogs.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 2,5-diaryl-1,3,4-oxadiazole analogs and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) is prepared.

  • Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension using a sterile cotton swab.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume (e.g., 100 µL) of the test compound solution at a specific concentration is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The minimum inhibitory concentration (MIC) can be determined by testing serial dilutions of the compounds.

This guide provides a foundational understanding of the structure-activity relationships of this compound analogs. The presented data and methodologies offer valuable insights for the rational design and development of more potent and selective anticancer and antimicrobial agents based on the versatile 1,3,4-oxadiazole scaffold. Further research into the precise molecular targets and mechanisms of action will be crucial for advancing these promising compounds toward clinical applications.

References

comparative analysis of different synthetic routes to 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic methodologies for producing 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The following sections detail common synthetic routes, presenting quantitative data, experimental protocols, and a visual comparison of the synthetic pathways.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is most commonly achieved through the cyclodehydration of a diacylhydrazine intermediate. However, variations in reaction conditions, such as the use of microwave irradiation and alternative reagents, offer different efficiencies and environmental impacts. Below is a summary of key synthetic strategies with their reported quantitative data.

Synthetic Route Starting Materials Reagents & Conditions Reaction Time Yield (%) Key Advantages Key Disadvantages
Conventional Two-Step Synthesis 4-bromobenzoyl chloride, Hydrazine hydrate1. Triethylamine, Chloroform, RT2. Phosphorus oxychloride (POCl₃), Toluene, RefluxStep 1: 4hStep 2: 11hExcellent (not quantified)[1]Well-established, reliable.Long reaction times, use of hazardous reagents (POCl₃).
Microwave-Assisted Synthesis (General for 2,5-diaryl-1,3,4-oxadiazoles) Substituted benzohydrazide, Substituted benzoic acidPhosphorus oxychloride (POCl₃), Microwave irradiation12 min85% (for 2-(p-bromophenyl)-5-phenyl-1,3,4-oxadiazole)[2]Drastically reduced reaction time, high yield.Data is for a similar, not identical, compound.
Greener Solid-Phase Synthesis (General for 2,5-disubstituted-1,3,4-oxadiazoles) Benzoyl hydrazonesDiacetoxyiodobenzene, GrindingMinutesExcellent (not quantified)[3]Environmentally friendly (solvent-free), rapid.Data is for the general class of compounds.
One-Pot Synthesis from Aryl Tetrazoles and Aldehydes (General for 2,5-diaryl-1,3,4-oxadiazoles) Aryl tetrazoles, Aryl aldehydesDi-tert-butyl peroxide (DTBP), 1,2-dichloroethane, 110°C24hUp to 87%[4]One-pot procedure, metal- and base-free.Long reaction time, requires specific starting materials.

Experimental Protocols

Route 1: Conventional Two-Step Synthesis via Cyclodehydration

This is the most widely cited method for the synthesis of this compound.

Step 1: Synthesis of 1,2-Bis(4-bromobenzoyl)hydrazine

  • To a solution of 4-bromobenzoyl chloride in a suitable solvent (e.g., chloroform), triethylamine is added.

  • Hydrazine hydrate is then added dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred for approximately 4 hours.

  • The resulting precipitate of 1,2-bis(4-bromobenzoyl)hydrazine is collected by filtration, washed, and dried.

Step 2: Synthesis of this compound

  • The dried 1,2-bis(4-bromobenzoyl)hydrazine is suspended in a non-polar solvent such as toluene.

  • Phosphorus oxychloride (POCl₃) is added as the dehydrating agent.

  • The mixture is heated to reflux and maintained at this temperature for approximately 11 hours.[1]

  • After cooling, the reaction mixture is poured onto crushed ice, and the resulting solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.

Route 2: Microwave-Assisted Synthesis (General Procedure)
  • A mixture of a substituted benzohydrazide and a substituted benzoic acid is prepared.

  • Phosphorus oxychloride is added to the mixture.

  • The reaction vessel is placed in a microwave reactor and irradiated at a specified power and for a short duration (e.g., 12 minutes).

  • After completion, the reaction mixture is cooled, and the product is isolated and purified using standard procedures as described in the conventional method.

Synthetic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthetic routes.

conventional_synthesis cluster_step1 Step 1: Hydrazine Intermediate Formation cluster_step2 Step 2: Cyclodehydration 4-bromobenzoyl_chloride 4-bromobenzoyl chloride intermediate 1,2-Bis(4-bromobenzoyl)hydrazine 4-bromobenzoyl_chloride->intermediate Triethylamine, Chloroform, RT, 4h hydrazine_hydrate Hydrazine hydrate hydrazine_hydrate->intermediate final_product This compound intermediate->final_product POCl₃, Toluene, Reflux, 11h

Caption: Conventional two-step synthesis of this compound.

alternative_syntheses cluster_microwave Microwave-Assisted Synthesis cluster_greener Greener Solid-Phase Synthesis cluster_onepot One-Pot Synthesis hydrazide_acid_mw Substituted Benzohydrazide + Substituted Benzoic Acid product_mw 2,5-Diaryl-1,3,4-oxadiazole hydrazide_acid_mw->product_mw POCl₃, Microwave (e.g., 12 min) hydrazone_green Benzoyl Hydrazones product_green 2,5-Disubstituted-1,3,4-oxadiazole hydrazone_green->product_green Diacetoxyiodobenzene, Grinding (minutes) tetrazole_aldehyde Aryl Tetrazole + Aryl Aldehyde product_onepot 2,5-Diaryl-1,3,4-oxadiazole tetrazole_aldehyde->product_onepot DTBP, 110°C, 24h

Caption: Alternative synthetic approaches to 2,5-disubstituted-1,3,4-oxadiazoles.

Conclusion

The traditional two-step synthesis of this compound via cyclodehydration of 1,2-bis(4-bromobenzoyl)hydrazine remains a robust and widely used method. However, for researchers seeking to optimize reaction efficiency and reduce environmental impact, alternative methods such as microwave-assisted synthesis and greener, solvent-free approaches present compelling advantages. While specific quantitative data for these alternative methods for the exact target molecule require further investigation, the general trends observed for this class of compounds suggest that significant improvements in reaction time and yield can be achieved. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, desired purity, available equipment, and environmental considerations.

References

A Comparative Analysis of the Antimicrobial Efficacy of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, 1,3,4-oxadiazole derivatives have emerged as a promising class of compounds. Their diverse biological activities, including antibacterial and antifungal properties, have garnered significant attention from the scientific community.[1][2][3][4][5][6] This guide provides a comparative overview of the antimicrobial activity of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole and its derivatives, supported by experimental data and detailed methodologies. The 1,3,4-oxadiazole core is a bioisostere of amide and ester functionalities, potentially enhancing biological activity through hydrogen bond interactions.[7][8]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of 1,3,4-oxadiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The following tables summarize the available data for various derivatives, comparing their activity against standard antimicrobial agents.

Table 1: Antibacterial Activity of 2,5-Disubstituted-1,3,4-oxadiazole Derivatives

CompoundDerivativeTest OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)
12-((5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (17b)Staphylococcus aureus-Neomycin-
22-((5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (17d)Escherichia coli-Neomycin-
32-((5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide (17e)Candida albicans-Neomycin-
4Furan-derivative (F3)Staphylococcus aureusRemarkable Activity--
5Furan-derivative (F4)Escherichia coliRemarkable Activity--
6Naphthofuran derivative (14a)Pseudomonas aeruginosa0.2Ciprofloxacin0.2
7Naphthofuran derivative (14b)Bacillus subtilis0.2Ciprofloxacin0.2
82-acylamino-1,3,4-oxadiazole (22a)Staphylococcus aureus1.56Levofloxacin-
92-acylamino-1,3,4-oxadiazole (22b)Bacillus subtilis0.78Levofloxacin-
102-acylamino-1,3,4-oxadiazole (22c)Bacillus subtilis0.78Levofloxacin-
11OZE-IStaphylococcus aureus (7 strains)4-16--
12OZE-IIStaphylococcus aureus (7 strains)4-16--
13OZE-IIIStaphylococcus aureus (7 strains)4-32--

Note: Specific MIC values for compounds 1, 2, and 3 were not provided in the search results, but their activity was reported to be 4-fold, 16-fold, and 8-fold more active than neomycin, respectively. "Remarkable activity" for compounds 4 and 5 indicates significant inhibition, though quantitative data was not specified.[9][10][11][12]

Table 2: Antifungal Activity of 2,5-Disubstituted-1,3,4-oxadiazole Derivatives

CompoundDerivativeTest OrganismActivityReference Drug
1Phenyl ring with Cl or NO2 substitution (F1, F2)FungiReasonable Activity-
22,5-disubstituted 1,3,4-oxadiazole (43)Aspergillus niger & Candida albicans8 to 16 times greater activityFluconazole

Experimental Protocols

The evaluation of antimicrobial activity of these derivatives involves standardized microbiological assays.

1. Agar Well Diffusion Method

This method is used for preliminary screening of antimicrobial activity.

  • Media Preparation: Bacterial strains are maintained on nutrient agar, while fungal strains are cultured on potato dextrose agar (PDA).[13]

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread on the surface of the agar plate.

  • Compound Application: Wells are punched into the agar, and a specific concentration of the test compound dissolved in a solvent like DMSO is loaded into each well.[13]

  • Incubation: Plates inoculated with bacteria are typically incubated at 37°C for 24 hours, and fungal cultures are incubated at 25°C for 72 hours.[13]

  • Observation: The diameter of the clear zone of inhibition around each well is measured to assess the antimicrobial activity.

2. Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a microtiter plate.

  • Inoculation: A standardized suspension of the test microorganism is added to each well.

  • Incubation: The microtiter plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

3. Time-Killing Assay

This assay is performed to determine whether a compound has bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) activity.

  • Exposure: A bacterial culture is exposed to the test compound at a concentration of 4 times its MIC.[7]

  • Sampling: Aliquots are taken from the culture at different time intervals.

  • Viable Cell Count: The number of viable bacteria in each aliquot is determined by plating on agar and counting the resulting colonies.

  • Analysis: A significant reduction in the viable cell count over time indicates bactericidal activity. For instance, some oxadiazole derivatives demonstrated a gradual killing of S. aureus strains, with a noticeable decrease in cell counts after 5 hours of exposure.[7]

Visualizing the Workflow and Potential Mechanisms

To better understand the experimental process and the potential mode of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_evaluation Activity Evaluation cluster_analysis Data Analysis start Starting Materials (e.g., Acid Hydrazides) reaction Chemical Reaction (e.g., Cyclization) start->reaction product 2,5-Disubstituted-1,3,4-oxadiazole Derivatives reaction->product agar_well Agar Well Diffusion product->agar_well broth_micro Broth Microdilution (MIC) agar_well->broth_micro time_kill Time-Killing Assay broth_micro->time_kill biofilm Biofilm Inhibition Assay broth_micro->biofilm sar Structure-Activity Relationship (SAR) time_kill->sar biofilm->sar docking Molecular Docking sar->docking proposed_mechanism cluster_bacterial_targets Potential Bacterial Targets cluster_fungal_targets Potential Fungal Targets oxadiazole 1,3,4-Oxadiazole Derivative dna_gyrase DNA Gyrase oxadiazole->dna_gyrase inhA Enoyl Reductase (InhA) oxadiazole->inhA glcn_synthase GlcN-6-P Synthase oxadiazole->glcn_synthase other_enzymes Other Enzymes (e.g., Peptide Deformylase) oxadiazole->other_enzymes ergosterol Ergosterol Biosynthesis oxadiazole->ergosterol p450 P450-14α Demethylase oxadiazole->p450 inhibition Inhibition of Cellular Processes dna_gyrase->inhibition inhA->inhibition glcn_synthase->inhibition other_enzymes->inhibition ergosterol->inhibition p450->inhibition

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole, a halogenated organic compound. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE): Before beginning any disposal-related activities, all personnel must be equipped with the following PPE:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator is required.

Quantitative Data Summary

For quick reference, the key identifiers and hazard codes for this compound are summarized in the table below.

PropertyValueReference
CAS Number 19542-05-3[1]
Molecular Formula C₁₄H₈Br₂N₂O[1]
Molecular Weight 380.03 g/mol [1]
GHS Hazard Statements H302, H315, H319, H335[1]

GHS Hazard Statement Key:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Experimental Protocol: Spill Management and Disposal

In the event of a spill or for the disposal of surplus material, the following step-by-step protocol must be followed.

Accidental Release Measures
  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.

  • Containment: Prevent the further spread of the material. For dry spills, avoid creating dust[1]. Cover drains to prevent entry into the sewer system[2].

  • Clean-up: Carefully sweep or scoop up the spilled solid material. Use a method that does not generate dust, such as gentle sweeping[1][2]. Place the collected material into a suitable, labeled, and closed container for disposal[1][2].

  • Decontamination: Clean the affected area thoroughly.

Waste Collection and Disposal Procedure

The disposal of this compound must be managed as hazardous waste. As a brominated organic compound, it is categorized as halogenated organic waste [3][4].

  • Segregation: Do not mix with other types of waste, especially non-halogenated organic waste[3]. Keep the chemical in its original container if possible.

  • Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste: this compound" and include the relevant hazard pictograms.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal company[1]. This is not a material that can be disposed of down the drain or in regular trash. The primary method of disposal for halogenated organic waste is through regulated incineration at a specialized facility[3][5].

Disposal Workflow Visualization

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed.

G A Identify Waste (this compound) B Categorize as Halogenated Organic Waste A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Collect Waste in a Dedicated, Labeled Container C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Pickup by a Licensed Waste Disposal Service E->F G Final Disposal via Regulated Incineration F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole. The following procedures are based on general best practices for handling solid, non-volatile, halogenated organic compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for this compound once available.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE ensemble is mandatory to minimize exposure and ensure personal safety. The required PPE is detailed in the table below.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes & Face Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect from dust particles and splashes. A face shield offers an additional layer of protection for the entire face.
Hands Nitrile GlovesNitrile gloves provide good resistance to a range of organic compounds. Ensure gloves are regularly inspected for signs of degradation or puncture and are changed frequently.[1][2]
Body Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to protect skin and personal clothing from contamination.
Respiratory NIOSH-approved RespiratorA respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the powder outside of a certified chemical fume hood, to prevent inhalation.[3]
Feet Closed-toe ShoesShoes should be made of a non-porous material to protect against spills.

II. Operational Plan for Handling

Safe handling of this compound requires adherence to the following procedural steps to minimize the risk of exposure and contamination.

A. Engineering Controls:

  • Chemical Fume Hood: All weighing and handling of the solid compound should be conducted within a certified chemical fume hood to control airborne particulates.[1][4]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors.[5][6]

B. Handling Protocol:

  • Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is correctly donned. The work area within the hood should be clean and uncluttered.

  • Weighing: Use a tared weigh boat or paper to accurately measure the desired amount of the compound. Handle with care to avoid generating dust.

  • Transfer: When transferring the solid, use a spatula or other appropriate tool to minimize spillage. If transferring to a reaction vessel, do so slowly and carefully.

  • Cleaning: After handling, decontaminate the work surface within the fume hood. Use an appropriate solvent (e.g., isopropanol or ethanol) and absorbent pads to clean any residual powder. Dispose of cleaning materials as hazardous waste.

  • Personal Decontamination: After completing work and before leaving the laboratory, remove all PPE in the correct order to avoid cross-contamination. Wash hands and any exposed skin thoroughly with soap and water.[7]

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including used weigh boats, contaminated gloves, and absorbent pads, should be placed in a designated, labeled hazardous waste container for halogenated organic solids.[1][5]

  • Liquid Waste: Any solutions containing this compound should be disposed of in a designated, labeled hazardous waste container for halogenated organic liquids.[1] Do not pour any organic waste down the drain.[1]

B. Container Management:

  • Waste containers must be made of a compatible material, be in good condition, and kept securely closed when not in use.[5]

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[5]

C. Final Disposal:

  • Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.

IV. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling and disposing of this compound.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_hood Verify Chemical Fume Hood Operation prep_ppe->prep_hood prep_area Prepare Clean Work Area prep_hood->prep_area weigh Weigh Compound prep_area->weigh transfer Transfer to Reaction Vessel weigh->transfer decon_surface Decontaminate Work Surface transfer->decon_surface segregate_liquid Segregate Liquid Waste transfer->segregate_liquid decon_personal Remove PPE & Wash Hands decon_surface->decon_personal segregate_solid Segregate Solid Waste decon_surface->segregate_solid label_waste Label Waste Containers segregate_solid->label_waste segregate_liquid->label_waste dispose Follow Institutional Disposal Protocol label_waste->dispose

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.